molecular formula C4H3N5O5 B13379151 3,4-dinitro-1H-pyrazole-5-carboxamide

3,4-dinitro-1H-pyrazole-5-carboxamide

Cat. No.: B13379151
M. Wt: 201.10 g/mol
InChI Key: ICNGKBNFRODBHR-UHFFFAOYSA-N
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Description

3,4-Dinitro-1H-pyrazole-5-carboxamide is a high-value chemical reagent designed for research and development applications. Its structure, featuring a nitropyrazole core functionalized with carboxamide, makes it a versatile precursor and scaffold for synthesizing novel compounds. Research into analogous 1H-pyrazole-5-carboxamide derivatives has demonstrated significant biological activity, showing potent fungicidal and insecticidal properties, which suggests potential for this compound in the development of new agrochemicals . Furthermore, the dinitro-substituted pyrazole moiety is a key structure in the field of energetic materials, often contributing to high density and good detonation performance, positioning this compound as a candidate for investigation in materials science . The thermal decomposition pathways of similar nitropyrazole compounds have been studied using advanced computational methods, providing insights into their stability and decomposition mechanisms that are critical for safe handling and application development . This product is intended for laboratory research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H3N5O5

Molecular Weight

201.10 g/mol

IUPAC Name

4,5-dinitro-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C4H3N5O5/c5-3(10)1-2(8(11)12)4(7-6-1)9(13)14/h(H2,5,10)(H,6,7)

InChI Key

ICNGKBNFRODBHR-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NN=C1C(=O)N)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 3,4 Dinitro 1h Pyrazole 5 Carboxamide and Its Precursors

Retrosynthetic Analysis and Strategic Disconnections for the Dinitropyrazole-Carboxamide Core

A retrosynthetic analysis of 3,4-dinitro-1H-pyrazole-5-carboxamide reveals several potential synthetic pathways. The primary disconnections involve the formation of the carboxamide group and the introduction of the two nitro groups.

The most logical retrosynthetic disconnection is the amide bond, leading back to 3,4-dinitro-1H-pyrazole-5-carboxylic acid. This carboxylic acid is a key intermediate. Further disconnection of the nitro groups from this intermediate suggests a pyrazole-5-carboxylic acid as a plausible starting material.

Another strategic disconnection involves breaking the C-N bonds of the pyrazole (B372694) ring itself. This approach, however, is generally more complex for substituted pyrazoles and is less commonly employed than the functionalization of a pre-formed pyrazole ring.

Therefore, the key synthons and potential starting materials are:

3,4-Dinitro-1H-pyrazole-5-carboxylic acid: This is the immediate precursor to the target molecule. Its availability is a crucial factor in the synthetic strategy.

1H-Pyrazole-5-carboxylic acid (or its ester): This represents a fundamental starting point, which would require subsequent nitration.

3,4-Dinitropyrazole (3,4-DNP): While functionalizing the C5 position of this deactivated ring would be challenging, it remains a theoretical possibility.

Substituted acylic precursors: These could be used to construct the pyrazole ring with the desired substituents already in place or in a precursor form.

Two primary synthetic strategies can be envisioned for this compound: a linear pathway and a convergent pathway.

Linear Pathway: A linear synthesis would commence with a simple pyrazole derivative, such as 1H-pyrazole-5-carboxylic acid. This would be followed by a sequence of reactions, likely two nitration steps and a final amidation step. The challenge in this approach lies in controlling the regioselectivity of the nitration and ensuring the stability of the intermediates.

Convergent Pathway: A convergent approach is less obvious for this specific molecule. It might involve the synthesis of a dinitrated precursor that is then cyclized to form the pyrazole ring with the carboxamide group already present. However, the synthesis of such acyclic, highly nitrated precursors can be hazardous and low-yielding.

Given the available information and common synthetic practices for pyrazoles, a linear pathway starting from a C5-functionalized pyrazole is the more strategically sound and likely successful approach.

Advanced Nitration Strategies for Pyrazole Systems

The introduction of two nitro groups onto the pyrazole ring is a critical part of the synthesis. The electron-deficient nature of the pyrazole ring, especially when substituted with an electron-withdrawing group like a carboxamide, requires potent nitrating agents and carefully controlled conditions.

The direct nitration of pyrazole itself is a well-established process. A common method involves a two-step sequence: N-nitration followed by thermal rearrangement to yield 3-nitropyrazole, which can then be further nitrated to 3,4-dinitropyrazole. mdpi.comresearchgate.net

The nitrating agents typically employed for these transformations are mixtures of strong acids, such as:

Nitric acid and sulfuric acid (mixed acid)

Nitric acid and acetic anhydride (B1165640)

The conditions for these reactions, including temperature and reaction time, are crucial for achieving good yields and minimizing side reactions.

Table 1: Nitration Conditions for Pyrazole Derivatives

Starting MaterialNitrating AgentConditionsProductReference
PyrazoleHNO₃/Acetic Anhydride-N-Nitropyrazole researchgate.net
N-NitropyrazoleHeatThermal Rearrangement3-Nitropyrazole researchgate.net
3-NitropyrazoleHNO₃/H₂SO₄55-60°C, 1h3,4-Dinitropyrazole mdpi.com

The regioselectivity of pyrazole nitration is influenced by the directing effects of the substituents on the ring. The pyrazole ring itself is susceptible to electrophilic attack. When a deactivating group, such as a carboxylic acid or carboxamide, is present at the C5 position, it will direct incoming electrophiles to the C3 and C4 positions.

The first nitration of 1H-pyrazole-5-carboxylic acid is expected to occur at the C3 position due to the directing effect of the C5-carboxyl group. The second nitration would then proceed at the C4 position, facilitated by the presence of the first nitro group. The control of reaction conditions, such as the strength of the nitrating agent and the temperature, is paramount to achieve the desired dinitration without decomposition of the starting material or intermediates.

The most plausible synthetic route to this compound would involve the following steps:

Synthesis of 1H-Pyrazole-5-carboxylic acid: This can be achieved through various methods, including the reaction of a 2,4-diketocarboxylic ester with hydrazine (B178648). google.com

Nitration to 3-Nitro-1H-pyrazole-5-carboxylic acid: The first nitration is expected to occur at the C3 position.

Nitration to 3,4-Dinitro-1H-pyrazole-5-carboxylic acid: The second nitration would then take place at the C4 position.

Conversion to this compound: The final step would be the amidation of the carboxylic acid, for instance, via the corresponding acyl chloride.

This proposed pathway is supported by the commercial availability of 3,4-dinitro-1H-pyrazole-5-carboxylic acid, which strongly indicates the viability of steps 1 through 3. The final amidation is a standard organic transformation.

Green Chemistry Approaches in Nitration Reactions

Traditional nitration methods for heterocyclic compounds often involve the use of strong acids like concentrated nitric acid and sulfuric acid, which can lead to environmental concerns. In recent years, green chemistry principles have been applied to develop more environmentally benign nitration procedures for pyrazole derivatives. These approaches focus on using safer reagents, milder reaction conditions, and minimizing waste generation.

One such approach involves the use of solid acid catalysts or alternative nitrating agents. For instance, montmorillonite (B579905) K-10 impregnated with bismuth nitrate (B79036) has been utilized for the nitration of pyrazoles, offering a more environmentally friendly alternative to traditional methods. nih.gov Another green strategy employs oxone as the nitrating agent in an aqueous medium, which is a safer and more sustainable solvent. nih.gov The use of dinitrogen pentoxide (N₂O₅) has also been explored as a milder nitrating agent for five-membered heterocycles. uni-kiel.de

These greener nitration methods often provide high yields and selectivity while reducing the environmental impact associated with conventional nitrating mixtures. The application of such methods to pyrazole-5-carboxamide or its precursors could offer a more sustainable route to this compound.

A comparative table of traditional versus greener nitrating agents is presented below:

Nitrating Agent/SystemAdvantagesDisadvantages
Traditional
HNO₃/H₂SO₄High reactivity, effective for deactivating ringsHarsh conditions, corrosive, significant acid waste
HNO₃/Acetic AnhydrideCan be effective for some substratesPotential for runaway reactions, formation of acetyl nitrate
Green Alternatives
Bismuth nitrate on Montmorillonite K-10Milder conditions, reusable catalystMay require specific substrate activation
Oxone in WaterSafe, environmentally benign solventMay have limited applicability for highly deactivated rings
Dinitrogen Pentoxide (N₂O₅)Milder than mixed acidsCan be unstable and requires careful handling

Amidation Reactions and Carboxamide Moiety Introduction

The introduction of the carboxamide group is a crucial step in the synthesis of the target molecule. This is typically achieved through the amidation of a corresponding carboxylic acid precursor, such as 3,4-dinitro-1H-pyrazole-5-carboxylic acid.

The formation of an amide bond from a carboxylic acid and an amine is a common transformation in organic synthesis. For pyrazole carboxylic acids, the general strategy involves the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by an amine or ammonia (B1221849). This can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acid chloride or an activated ester.

For example, pyrazole-3-carboxylic acid chlorides can be reacted with various amines in the presence of a base to yield the corresponding amides. ciac.jl.cn This method is effective but requires the initial conversion of the carboxylic acid to the acid chloride, often using reagents like thionyl chloride or oxalyl chloride.

A more direct and widely used method for amide bond formation involves the use of coupling reagents. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under milder conditions. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts.

Commonly Used Coupling Reagents for Amide Synthesis:

Coupling Reagent ClassExamplesAdditives Often UsedKey Features
Carbodiimides DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt (1-Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole)Widely used, cost-effective. Byproducts can sometimes be difficult to remove.
Phosphonium Salts BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP® (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate), PyAOPDIPEA (N,N-Diisopropylethylamine)High coupling efficiency, less racemization for chiral substrates.
Uronium/Aminium Salts HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTUDIPEAFast reaction times, high yields, suitable for sterically hindered substrates.

The choice of coupling reagent and reaction conditions (solvent, temperature, and base) is critical for achieving high yields and purity, especially when dealing with electronically deactivated substrates like dinitropyrazoles. Optimization of these parameters is often necessary for each specific substrate combination. For instance, the use of HATU in the presence of DIPEA in a solvent like DMF or acetonitrile (B52724) at room temperature is a common starting point for challenging amide couplings. uni-kiel.deresearchgate.net

One-Pot and Multicomponent Reaction Strategies for Pyrazole Synthesis

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple synthetic steps into a single operation without the isolation of intermediates. These strategies are highly valuable for the construction of complex heterocyclic scaffolds like substituted pyrazoles.

The most fundamental approach to pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. mdpi.commdpi.com This reaction forms the core of many one-pot and multicomponent strategies for preparing functionalized pyrazoles. By choosing appropriately substituted starting materials, various functional groups can be introduced at different positions of the pyrazole ring.

For the synthesis of pyrazole-5-carboxamide precursors, a common strategy involves the cyclocondensation of a β-ketoester with hydrazine. This can lead to the formation of a pyrazolone (B3327878) intermediate which can be further functionalized. For example, the reaction of ethyl acetoacetate (B1235776) with hydrazine hydrate (B1144303) can yield 3-methyl-1H-pyrazol-5(4H)-one, a versatile precursor for further elaboration. mdpi.com

Tandem and cascade reactions involve a sequence of intramolecular or intermolecular transformations that occur sequentially in a single pot, often triggered by a single event. While a direct one-pot synthesis of this compound is not prominently described in the literature, the principles of tandem reactions can be applied to streamline the synthesis.

A hypothetical tandem approach could involve the initial formation of a functionalized pyrazole ring through a multicomponent reaction, followed by in-situ nitration. For instance, a three-component reaction of an aldehyde, a β-ketoester, and hydrazine could yield a polysubstituted pyrazole. beilstein-journals.orgrsc.org Subsequent treatment of the reaction mixture with a suitable nitrating agent could potentially lead to the desired dinitro-substituted product, although controlling the regioselectivity of the nitration in a complex mixture would be a significant challenge.

Another potential tandem strategy could involve a cross-coupling reaction to form a substituted enol triflate, which then undergoes an electrocyclization with a diazoacetate to form the pyrazole ring. nih.gov While complex, such strategies highlight the ongoing efforts to develop more efficient and elegant routes to highly functionalized heterocyclic compounds.

Optimization of Synthetic Pathways and Yield Enhancement Methodologies

Optimizing the synthesis of complex nitrogen-heterocycles like this compound requires a multi-faceted approach. Key areas of focus include the use of catalysts to improve reaction efficiency, the careful selection of solvents and reaction parameters to control selectivity, and the implementation of modern process intensification techniques to enhance safety and scalability.

The synthesis of the pyrazole ring, a foundational step for the target molecule, can be significantly enhanced through catalysis. While classical methods often rely on the condensation of hydrazines with 1,3-dicarbonyl compounds under harsh conditions, modern catalytic approaches offer milder and more efficient alternatives. rsc.orgmdpi.com

Transition metal catalysts, including those based on palladium, copper, rhodium, and nickel, are widely employed for constructing N-heterocycles. researchgate.netmdpi.comorganic-chemistry.org These catalysts facilitate key bond-forming reactions such as C-N and C-C cross-couplings, cyclizations, and cycloadditions. mdpi.combeilstein-journals.org For instance, rhodium-catalyzed addition-cyclization of hydrazines with alkynes provides a route to highly substituted pyrazoles under mild conditions. organic-chemistry.org Similarly, copper-catalyzed multicomponent reactions can be used to assemble the pyrazole core from simple starting materials in a one-pot fashion. beilstein-journals.org

Lewis acids and Brønsted acids also play a vital role. Scandium(III) triflate has been used as a catalyst in solvent-less microwave-assisted syntheses of functionalized pyrazoles. mdpi.com In the context of nitration, a critical step for installing the energetic nitro groups, Lewis acids such as Cu(OTf)₂, Yb(OTf)₃, and In(OTf)₃ can activate nitrating agents, allowing for the reaction to proceed under milder conditions than traditional mixed-acid nitrations. acs.orgnih.gov The use of solid acid catalysts or supported metal catalysts is also a growing area of interest, aligning with the principles of green chemistry by enabling easier catalyst recovery and reuse. researchgate.netmdpi.comnih.gov

Table 1: Examples of Catalytic Systems in Pyrazole Synthesis

Catalyst SystemReaction TypeKey AdvantagesReference
Rhodium ComplexesAddition-Cyclization of Hydrazines and AlkynesMild reaction conditions, high substitution tolerance. organic-chemistry.org
Copper Triflate/bmimCyclocondensation/OxidationIn situ oxidation to pyrazole, use of ionic liquid. nih.gov
Silver(I) Triflate (AgOTf)Reaction of Ynones with HydrazinesHighly regioselective, rapid reaction at room temperature. mdpi.com
Yb(OTf)₃ / Cu(OTf)₂Aromatic Nitration with N-NitropyrazolesCatalytic activation of a mild nitrating agent for electron-rich arenes. acs.orgnih.gov
Nano-ZnOCondensation of Hydrazine with β-KetoestersGreen catalyst, excellent yields, short reaction times. nih.gov

The regioselectivity of electrophilic substitution on the pyrazole ring is highly dependent on reaction conditions, particularly the solvent and the nature of the reacting species. The synthesis of the 3,4-dinitropyrazole precursor is a prime example where such optimization is critical. Nitration of 1-phenylpyrazole, for instance, can be directed to either the pyrazole ring or the phenyl ring by simply changing the reaction medium. cdnsciencepub.comcdnsciencepub.com

In less acidic media, such as nitric acid in acetic anhydride, electrophilic attack occurs selectively at the 4-position of the pyrazole ring. cdnsciencepub.comcdnsciencepub.com However, in strongly acidic media like mixed sulfuric and nitric acids, the pyrazole ring becomes protonated. This protonation deactivates the heterocyclic ring towards electrophilic attack, leading to nitration on the phenyl substituent instead. cdnsciencepub.com This principle is fundamental for controlling the dinitration of the pyrazole core. The synthesis of 3,4-dinitropyrazole (3,4-DNP) from 3-nitropyrazole requires forcing conditions (e.g., fuming HNO₃/H₂SO₄), and the choice of solvent and acid concentration can influence the yield and the formation of isomeric byproducts like 3,5-dinitropyrazole. acs.orgsemanticscholar.org

Solvent choice also impacts reaction rates and outcomes in cycloaddition reactions used to form the pyrazole ring. For example, the use of polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF) can facilitate the 1,3-dipolar cycloaddition of diazo compounds with alkynes. rsc.org Furthermore, the development of N-nitropyrazoles as transfer nitrating agents has shown that solvent can mediate nitrating ability; studies using different solvent conditions have demonstrated the ability to tune the regioselectivity of nitration on aromatic substrates. acs.org

Table 2: Influence of Reaction Conditions on the Nitration of 1-Phenylpyrazole

Nitrating Agent/MediumPredominant ProductRationaleReference
HNO₃ / Acetic Anhydride4-Nitro-1-phenylpyrazoleReaction proceeds on the neutral pyrazole; the 4-position is most activated. cdnsciencepub.comcdnsciencepub.com
HNO₃ / H₂SO₄ (Mixed Acid)1-(p-Nitrophenyl)pyrazolePyrazole ring is protonated and deactivated; substitution occurs on the phenyl ring. cdnsciencepub.comcdnsciencepub.com

Given that polynitrated azoles are energetic materials, safety and control are paramount during synthesis. Process intensification, particularly the use of continuous flow chemistry, offers significant advantages over traditional batch processing for such hazardous reactions. europa.euresearchgate.net

Flow reactors provide superior heat and mass transfer, allowing for highly exothermic reactions like nitrations to be conducted safely and with precise temperature control. researchgate.netacs.org The small reactor volume at any given time minimizes the quantity of hazardous material present, drastically reducing the risk of thermal runaway. europa.eu This technology has been successfully applied to the synthesis of various energetic materials, demonstrating its potential to improve safety, reproducibility, and efficiency. researchgate.net Transposing batch nitration methods, such as those used to prepare 3,4-dinitropyrazole, to a continuous flow setup can allow for safer operation at laboratory scale and provides a direct pathway for future scale-up. acs.org

In addition to flow chemistry, microwave-assisted synthesis is another process intensification technique that can accelerate reaction rates, often leading to higher yields and reduced side product formation in shorter timeframes. mdpi.commdpi.com Microwave irradiation has been effectively used for the synthesis of various pyrazole derivatives, including multicomponent reactions to build the heterocyclic core. mdpi.comnih.gov Such methods are valuable for rapid library synthesis and optimization studies at the laboratory scale.

Chiral Synthesis and Stereochemical Control in Analogue Preparation (if applicable)

While this compound itself is achiral, the development of chiral analogues is a relevant area of synthetic exploration, as stereochemistry often plays a critical role in the properties of bioactive molecules. Methodologies for the stereocontrolled synthesis of pyrazole derivatives are therefore of significant interest.

A key challenge is the preparation of N-substituted chiral pyrazoles, as direct alkylation of an unsymmetrical pyrazole can lead to a mixture of regioisomers. uniovi.es Recent strategies have overcome this by employing cascade reactions that proceed with high stereochemical retention. One such method involves the reaction between terminal alkynes and α-chiral tosylhydrazones. rsc.orguniovi.es This process proceeds through a 1,3-dipolar cycloaddition followed by a stereoretentive mdpi.comnumberanalytics.com-sigmatropic rearrangement, successfully transferring the chiral information from the tosylhydrazone to the final N-substituted pyrazole product with high enantiomeric excess. uniovi.es This approach avoids the regioselectivity issues inherent in direct alkylation and provides access to structurally diverse chiral pyrazoles that would be difficult to prepare otherwise. uniovi.es While not directly applied to the title compound, this methodology provides a clear and powerful strategy for the future preparation of its chiral analogues.

Advanced Reaction Mechanisms and Reactivity Studies of 3,4 Dinitro 1h Pyrazole 5 Carboxamide

Mechanistic Elucidation of Formation Pathways

The synthesis of 3,4-dinitro-1H-pyrazole-5-carboxamide is a multi-step process that involves the construction of the pyrazole (B372694) ring, followed by nitration and functional group manipulation. While a definitive, step-by-step mechanistic study for this exact molecule is not extensively documented in publicly available literature, the pathway can be elucidated by examining the well-established reactions for the formation of substituted nitropyrazoles and pyrazole carboxamides.

A plausible synthetic route likely commences with a pyrazole-5-carboxamide precursor, which is then subjected to nitration. Alternatively, the synthesis could proceed via the amidation of a 3,4-dinitropyrazole-5-carboxylic acid derivative. The former approach, involving the nitration of a pre-functionalized pyrazole, is a common strategy in the synthesis of such compounds.

The nitration of the pyrazole ring is a classic electrophilic aromatic substitution reaction. The pyrazole nucleus is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. The nitrating agent, typically a mixture of nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). The reaction proceeds through a sigma complex (also known as a Wheland intermediate), where the nitronium ion attacks the electron-rich positions of the pyrazole ring. The subsequent loss of a proton restores the aromaticity of the ring, yielding the nitro-substituted pyrazole. The introduction of two nitro groups onto the pyrazole ring at positions 3 and 4 suggests a sequential nitration process, with the directing effects of the existing substituents on the ring playing a crucial role in determining the regioselectivity of the second nitration step.

Kinetic Studies of Key Synthetic Steps

The rate of nitration of the pyrazole ring is dependent on several factors, including the concentration of the nitrating agent, the reaction temperature, and the electronic nature of the substituents already present on the pyrazole ring. The carboxamide group at the 5-position is an electron-withdrawing group, which would deactivate the pyrazole ring towards electrophilic attack, thus requiring forcing conditions for dinitration.

Reaction Step General Kinetic Parameters Influencing Factors
N-Nitration of PyrazoleTypically fastConcentration of nitrating agent, temperature
Thermal Rearrangement of N-NitropyrazoleFirst-order kineticsTemperature, solvent polarity
C-Nitration of Pyrazole RingDependent on substrate reactivityConcentration of nitrating agent, temperature, electronic nature of substituents
Amidation of Pyrazole-5-carboxylic acidVaries with methodActivating agent, temperature, nature of amine

Identification and Characterization of Reaction Intermediates

The identification and characterization of reaction intermediates are paramount for a thorough understanding of the reaction mechanism. In the synthesis of this compound, several key intermediates can be postulated.

During the nitration of the pyrazole ring, the formation of a sigma complex (Wheland intermediate) is a critical step. This cationic intermediate is resonance-stabilized, with the positive charge delocalized over the pyrazole ring. Spectroscopic techniques such as NMR could potentially be used to observe these transient species under specific conditions, such as at low temperatures.

If the synthesis proceeds through the amidation of 3,4-dinitropyrazole-5-carboxylic acid, an acyl chloride or a mixed anhydride (B1165640) intermediate would be formed upon treatment of the carboxylic acid with an activating agent like thionyl chloride or a carbodiimide. These activated intermediates are highly reactive towards nucleophilic attack by ammonia (B1221849) or an amine to form the final carboxamide product. These intermediates are generally not isolated but are generated in situ.

Plausible Intermediate Formation Step Key Structural Feature Method of Characterization
N-Nitropyrazole-5-carboxamideInitial nitration of pyrazole-5-carboxamideNitro group on a ring nitrogenNMR, IR Spectroscopy
Sigma Complex (Wheland Intermediate)Electrophilic attack by NO₂⁺sp³-hybridized carbon in the pyrazole ringLow-temperature NMR
3,4-Dinitropyrazole-5-carboxylic acidHydrolysis of a corresponding ester or nitrileCarboxylic acid group at C5Titration, IR, NMR Spectroscopy
3,4-Dinitropyrazole-5-carbonyl chlorideActivation of the carboxylic acidAcyl chloride group at C5IR Spectroscopy (C=O stretch)

Analysis of Transition States in Chemical Transformations

The analysis of transition states provides a deeper understanding of the energy barriers and the stereoelectronic requirements of a reaction. Computational chemistry, particularly density functional theory (DFT), is a powerful tool for modeling the transition states of chemical reactions.

For the nitration of the pyrazole ring, the transition state would involve the partial formation of a new C-N bond between the pyrazole ring and the incoming nitronium ion, and the partial breaking of the aromatic π-system. The geometry of this transition state would resemble the sigma complex.

In the thermal rearrangement of a potential N-nitropyrazole intermediate, the transition state is proposed to be a cyclic structure where the nitro group is migrating from the nitrogen to the carbon atom. This researchgate.netresearchgate.net sigmatropic shift would have a highly ordered, cyclic transition state.

For the amidation of a carboxylic acid precursor, the transition state of the nucleophilic attack of ammonia on the activated carbonyl group would involve a tetrahedral arrangement around the carbonyl carbon. The stability of this transition state would be influenced by the nature of the leaving group on the carbonyl carbon and the nucleophilicity of the amine.

Nucleophilic and Electrophilic Reactivity of the Dinitropyrazole Ring System

The presence of two strongly electron-withdrawing nitro groups and a carboxamide group significantly influences the electronic properties and reactivity of the pyrazole ring in this compound. These substituents render the pyrazole ring electron-deficient, which has profound implications for its reactivity towards both nucleophiles and electrophiles.

Reactivity at the Nitrogen Atoms of the Pyrazole Ring

The pyrazole ring contains two nitrogen atoms: a pyrrole-like nitrogen (N1) bearing a hydrogen atom and a pyridine-like nitrogen (N2). The acidity of the N-H proton at the N1 position is significantly increased due to the electron-withdrawing effect of the two nitro groups and the carboxamide group. This makes the compound susceptible to deprotonation by bases to form a pyrazolate anion. This anion is a potent nucleophile and can react with various electrophiles, such as alkyl halides, to yield N1-substituted derivatives.

The pyridine-like nitrogen (N2) possesses a lone pair of electrons in an sp² hybrid orbital in the plane of the ring. However, the strong electron-withdrawing nature of the nitro groups reduces its basicity and nucleophilicity compared to unsubstituted pyrazole. Protonation or electrophilic attack at this position is generally less favorable than at the N1 anion.

Reactivity at the Carbon Backbone of the Pyrazole Ring

The carbon backbone of the this compound ring is highly electron-deficient. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly at the carbon atoms bearing the nitro groups. The nitro groups are excellent leaving groups, and their departure is facilitated by the stabilization of the resulting anionic intermediate (Meisenheimer complex) by the remaining electron-withdrawing groups.

Studies on related dinitropyrazoles have shown that the position of nucleophilic attack can be regioselective. For instance, in 1-amino-3,4-dinitropyrazole, nucleophilic substitution with S-nucleophiles occurs regioselectively at the C3 position. The regioselectivity of such reactions in this compound would be influenced by the electronic and steric effects of the carboxamide group at the C5 position.

Conversely, the electron-deficient nature of the ring makes it highly resistant to electrophilic aromatic substitution. The strong deactivating effect of the two nitro groups and the carboxamide group makes further electrophilic attack on the carbon backbone extremely difficult and would require very harsh reaction conditions.

Position Reactivity towards Nucleophiles Reactivity towards Electrophiles Controlling Factors
N1-HAcidic, readily deprotonated-Electron-withdrawing effect of substituents
N2Weakly basic and nucleophilicLow reactivityElectron-withdrawing effect of substituents
C3-NO₂Susceptible to SNArHighly deactivatedStabilization of Meisenheimer complex
C4-NO₂Susceptible to SNArHighly deactivatedStabilization of Meisenheimer complex
C5-CONH₂-Highly deactivatedElectron-withdrawing nature of the group

Influence of Nitro and Carboxamide Groups on Ring Reactivity and Selectivity

The chemical behavior of the pyrazole ring in this compound is profoundly influenced by the cumulative electron-withdrawing effects of its substituents: two nitro groups (-NO₂) at positions 3 and 4, and a carboxamide group (-CONH₂) at position 5. These groups significantly decrease the electron density of the pyrazole ring, which has major implications for its reactivity and the selectivity of its reactions. mdpi.com

The pyrazole ring itself is an aromatic heterocycle. mdpi.com However, the strong inductive and resonance electron-withdrawing nature of the two nitro groups and the carboxamide group deactivates the ring toward electrophilic aromatic substitution. Conversely, this pronounced electron deficiency makes the pyrazole core highly susceptible to nucleophilic attack. mdpi.comnih.gov The nitro group, in particular, is one of the most powerful electron-withdrawing functional groups and is known to activate aromatic and heteroaromatic scaffolds for nucleophilic reactions. nih.gov

The positions of the substituents are critical in directing the regioselectivity of nucleophilic reactions. The C-5 position, already occupied by the carboxamide group, and the C-3 and C-4 positions, bearing nitro groups, are the primary sites of influence. Nucleophilic attack is generally favored at positions ortho and para to the nitro groups. organic-chemistry.org In this molecule, the pyrazole ring is highly activated, making it a candidate for reactions like nucleophilic substitution of a nitro group, particularly the one at the C-4 position, which is a known reaction pathway for compounds like 3,4,5-trinitropyrazole. researchgate.net The combined electronic effects determine the most electrophilic carbon atom on the ring, which becomes the primary target for incoming nucleophiles.

Functional GroupPositionElectronic EffectImpact on Pyrazole Ring Reactivity
Nitro (NO₂)C-3Strongly electron-withdrawing (-I, -M)Strongly deactivates the ring for electrophilic substitution; Strongly activates for nucleophilic attack.
Nitro (NO₂)C-4Strongly electron-withdrawing (-I, -M)Strongly deactivates the ring for electrophilic substitution; Strongly activates for nucleophilic attack. Can act as a leaving group in nucleophilic aromatic substitution. researchgate.net
Carboxamide (CONH₂)C-5Electron-withdrawing (-I, -M)Contributes to the overall electron deficiency of the ring, enhancing susceptibility to nucleophiles.

Vicarious Nucleophilic Substitution (VNS) Methodologies

Vicarious Nucleophilic Substitution (VNS) is a specific type of nucleophilic aromatic substitution where a hydrogen atom is replaced by a nucleophile, rather than a typical leaving group like a halogen. wikipedia.org This reaction is particularly effective for electron-deficient aromatic and heteroaromatic systems, such as those bearing multiple nitro groups. organic-chemistry.orgwikipedia.org The pyrazole ring in this compound is an excellent candidate for VNS due to its highly electrophilic nature.

The general mechanism of VNS involves the attack of a carbanion, which contains a leaving group (Y) on the carbon atom, at an electron-deficient position on the aromatic ring. organic-chemistry.org This is followed by a base-induced β-elimination of HY to restore aromaticity. organic-chemistry.orgkuleuven.be

For this compound, the only available position for VNS is the N-1 position, assuming the reaction targets a C-H bond, which is absent in this substituted ring. However, VNS methodologies have been expanded to include direct amination by replacing a C-H bond. For instance, the C-H amination of 3,5-dinitropyrazole to produce 4-amino-3,5-dinitro-1H-pyrazole has been successfully achieved using reagents like 1,1,1-trimethylhydrazinium (B8733633) iodide. researchgate.net This demonstrates that the highly activated dinitropyrazole system is amenable to VNS-type reactions. Given the structure of this compound, VNS is not directly applicable to the carbon framework as there are no C-H bonds to substitute. However, the principles of activating the ring for nucleophilic attack remain relevant for other substitution reactions.

Functional Group Transformations and Derivatization Strategies

Chemical Modifications and Reductions of Nitro Groups

The nitro groups on the this compound scaffold are key sites for chemical modification, particularly through reduction. The reduction of nitro groups on aromatic and heteroaromatic rings is a fundamental transformation in organic synthesis. The electrochemical reduction of nitroazoles is known to proceed via a four-electron process, typically yielding hydroxylamine (B1172632) derivatives. researchgate.net These hydroxylamines can be unstable and may undergo further reactions, such as rearrangements or condensation. researchgate.net

Selective reduction of one nitro group in the presence of another is a significant challenge and generally depends on the specific reagents and reaction conditions employed, as well as the electronic environment of each nitro group. In polynitro compounds, achieving partial reduction to yield nitro-amino or nitro-hydroxylamino derivatives can provide valuable intermediates for further synthesis. The relative positions of the nitro groups and the carboxamide moiety would influence the regioselectivity of such a reduction.

Reactions Involving the Carboxamide Moiety (e.g., hydrolysis, N-alkylation, N-acylation)

The carboxamide group at the C-5 position offers a versatile handle for derivatization. ontosight.ai Pyrazole carboxamides are a well-studied class of compounds, and their synthesis often involves the reaction of a pyrazole carbonyl chloride with an appropriate amine. nih.govwisdomlib.org This suggests that the carboxamide in the title compound could potentially be synthesized from a corresponding carboxylic acid or acid chloride.

Key reactions involving the carboxamide moiety include:

Hydrolysis: Under acidic or basic conditions, the carboxamide group can be hydrolyzed to the corresponding carboxylic acid, 3,4-dinitro-1H-pyrazole-5-carboxylic acid. This transformation would provide a different key intermediate for further derivatization.

N-alkylation and N-acylation: The amide nitrogen has protons that can be substituted. Reaction with alkyl halides or acyl chlorides, typically in the presence of a base, can lead to N-substituted derivatives. acs.org These reactions allow for the introduction of a wide variety of functional groups, modifying the compound's properties.

Dehydration: Treatment with a dehydrating agent could convert the carboxamide into a nitrile (3,4-dinitro-1H-pyrazole-5-carbonitrile), another important functional group for organic synthesis.

Reaction TypeReagents/ConditionsPotential Product
HydrolysisAcid (e.g., H₂SO₄, HCl) or Base (e.g., NaOH)3,4-dinitro-1H-pyrazole-5-carboxylic acid
N-AlkylationAlkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃)N-alkyl-3,4-dinitro-1H-pyrazole-5-carboxamide
N-AcylationAcyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine)N-acyl-3,4-dinitro-1H-pyrazole-5-carboxamide
DehydrationDehydrating agent (e.g., P₂O₅, SOCl₂)3,4-dinitro-1H-pyrazole-5-carbonitrile

Ring Modification and Rearrangement Studies

The pyrazole ring, especially when highly substituted with functional groups like nitro groups, can undergo rearrangement reactions under specific conditions, such as thermal or photochemical stimulation. acs.org For example, N-nitropyrazoles are known to undergo thermal rearrangement to form C-nitropyrazoles. researchgate.netacs.org While this compound is a C-nitrated pyrazole, other complex transformations are possible.

Research on other substituted pyrazoles has shown that the formation of a transient nitrene moiety can initiate a cascade of reactions, including ring-opening and recyclization, leading to formal C-H functionalization and reduction of the nitrene group without external reagents. nih.govnih.gov Such complex pathways highlight the potential for unusual reactivity in highly energetic and functionalized pyrazole systems. However, these rearrangements are highly specific to the starting material and reaction conditions and may not be a common pathway for the title compound under typical synthetic transformations.

Investigating the Impact of Positional Isomerism on Chemical Reactivity

The chemical reactivity of dinitropyrazole carboxamides is highly dependent on the specific arrangement of the substituents on the pyrazole ring. Comparing this compound with its positional isomers, such as a hypothetical 3,5-dinitro-1H-pyrazole-4-carboxamide, reveals significant differences in expected chemical behavior. nih.gov

In 3,4,5-trinitropyrazole, the nitro group at the C-4 position is susceptible to nucleophilic substitution. researchgate.net This suggests that in the 3,4-dinitro isomer, the C-4 nitro group is likely the most reactive site for such substitutions. In a 3,5-dinitro isomer, both nitro groups are adjacent to the N-1 and N-2 atoms of the ring, altering the electronic distribution. Studies on N-phenylcarboxamide isomers have shown that the relative positions of substituents can significantly impact biological activity by affecting how the molecule binds to target enzymes, a principle that stems from differences in electronic and steric properties. nih.gov

A comparative study of dinitropyrazole isomers (1,3-DNP, 1,4-DNP, and 3,4-DNP) revealed significant differences in their thermal stability and decomposition mechanisms. bohrium.com The isomers with an N-nitro group (1,3- and 1,4-DNP) were found to decompose via an N→C nitro group migration, whereas the C-nitrated isomer (3,4-DNP) was assumed to decompose via elimination of the nitro group. bohrium.com This illustrates how the position of the nitro group fundamentally alters the molecule's stability and primary decomposition pathway. Extending this to this compound, its stability and reactivity profile will be distinct from other isomers due to the specific electronic and steric interactions between the adjacent nitro groups and the carboxamide group.

IsomerKey Structural FeatureExpected Impact on Reactivity/Properties
This compoundAdjacent C-3 and C-4 nitro groups.High activation for nucleophilic attack; potential for substitution of the C-4 nitro group. Unique thermal decomposition pathway compared to N-nitro isomers. bohrium.com
3,5-dinitro-1H-pyrazole-4-carboxamide (Hypothetical)Nitro groups at C-3 and C-5, flanking the carboxamide.Symmetrical electronic influence from nitro groups on the C-4 position. Reactivity at C-4 would be different, and nucleophilic substitution of a nitro group might be less facile than in the 3,4-isomer. researchgate.net
1,4-dinitro-1H-pyrazole-5-carboxamide (Hypothetical)One N-nitro and one C-nitro group.Expected to be less thermally stable than the C,C-dinitro isomer. Decomposition likely initiated by N-NO₂ bond cleavage or rearrangement. bohrium.com

Pathways of Degradation and Transformation Under Defined Chemical Conditions

The chemical reactivity and degradation of this compound are primarily dictated by the electrophilic nature of the dinitropyrazole ring and the presence of the carboxamide functional group. While specific kinetic and mechanistic studies on this particular molecule are not extensively detailed in the available scientific literature, plausible degradation and transformation pathways can be projected based on the established reactivity of analogous dinitropyrazole systems and the fundamental principles of organic chemistry. The principal transformation routes under defined chemical environments are anticipated to include nucleophilic substitution on the pyrazole ring and hydrolysis of the carboxamide group.

Nucleophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring in this compound is rendered significantly electron-deficient by the presence of two potent electron-withdrawing nitro groups. This characteristic makes the aromatic system susceptible to nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces one of the nitro groups. The regiochemistry of such substitutions on dinitropyrazole derivatives is known to be influenced by the position of other substituents on the ring.

For instance, studies on N-substituted 3,4-dinitropyrazoles have demonstrated that nucleophilic attack preferentially occurs at the C-3 position. Conversely, research on 1-methyl-3,5-dinitropyrazole-4-carboxamide has shown that the nitro group at the C-5 position is the site of nucleophilic substitution. Based on these precedents, it is reasonable to infer that this compound could undergo nucleophilic substitution at either the C-3 or C-4 position, with the specific outcome being dependent on the nature of the attacking nucleophile and the reaction conditions employed.

Table 1: Anticipated Products from Nucleophilic Aromatic Substitution Reactions
NucleophilePotential Reaction ProductsGeneral Reaction Conditions
Hydroxide (B78521) (OH⁻)3-hydroxy-4-nitro-1H-pyrazole-5-carboxamide or 4-hydroxy-3-nitro-1H-pyrazole-5-carboxamideAqueous basic media
Alkoxide (RO⁻)3-alkoxy-4-nitro-1H-pyrazole-5-carboxamide or 4-alkoxy-3-nitro-1H-pyrazole-5-carboxamideAnhydrous alcohol in the presence of a base
Amine (RNH₂)3-(alkylamino)-4-nitro-1H-pyrazole-5-carboxamide or 4-(alkylamino)-3-nitro-1H-pyrazole-5-carboxamideAmine as solvent or in a polar aprotic solvent

Hydrolysis of the Carboxamide Functional Group

The carboxamide moiety at the C-5 position of the pyrazole ring is susceptible to hydrolysis under both acidic and basic conditions, a characteristic reaction of amides. This transformation would lead to the corresponding carboxylic acid, 3,4-dinitro-1H-pyrazole-5-carboxylic acid, and ammonia.

Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by water, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of an ammonium (B1175870) ion result in the formation of the carboxylic acid.

In a basic medium, the hydrolysis proceeds through the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. The resulting tetrahedral intermediate then collapses, eliminating an amide anion, which is subsequently protonated by the solvent to yield ammonia and the carboxylate salt. Acidic workup would then furnish the final carboxylic acid product.

Table 2: Products of Hydrolysis of the Carboxamide Group
Reaction ConditionTypical ReagentsPrimary Organic ProductByproduct
Acidic HydrolysisAqueous acid (e.g., HCl, H₂SO₄)3,4-dinitro-1H-pyrazole-5-carboxylic acidAmmonium salt (e.g., NH₄Cl)
Basic HydrolysisAqueous base (e.g., NaOH), followed by acidification3,4-dinitro-1H-pyrazole-5-carboxylic acidAmmonia (NH₃)

Potential Subsequent Transformations

The initial product of hydrolysis, 3,4-dinitro-1H-pyrazole-5-carboxylic acid, could potentially undergo further degradation under more forcing conditions. One such possibility is decarboxylation, which involves the loss of carbon dioxide. The feasibility of this reaction would be contingent on the thermal stability of the carboxylic acid and the stability of the potential carbanionic intermediate formed upon CO₂ elimination. Additionally, while less common under typical chemical degradation conditions, ring-opening reactions of the pyrazole nucleus could occur in the presence of strong oxidizing or reducing agents, or under high-energy conditions.

It is crucial to note that the degradation pathways outlined above are predictive and are based on the known chemical behavior of structurally related compounds. Rigorous experimental investigation is required to definitively establish the specific degradation and transformation pathways of this compound under various defined chemical conditions.

Theoretical and Computational Chemistry Approaches to 3,4 Dinitro 1h Pyrazole 5 Carboxamide

Quantum Chemical Methods for Molecular Structure and Electronic Analysis

Quantum chemical methods are fundamental to understanding the geometric and electronic nature of 3,4-dinitro-1H-pyrazole-5-carboxamide. By solving approximations of the Schrödinger equation, these techniques can predict various molecular properties, including equilibrium geometries, vibrational frequencies, and electronic energy levels.

Density Functional Theory (DFT) is a widely used computational method for studying pyrazole (B372694) derivatives due to its favorable balance of accuracy and computational cost. researchgate.netiaea.orgnih.gov For a molecule like this compound, DFT is employed to find the most stable three-dimensional arrangement of its atoms, known as geometry optimization. This process determines the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

The B3LYP hybrid functional is a common choice for such calculations, often paired with a suitable basis set like 6-31G(d,p) or def2-TZVP. nih.govresearchgate.net Studies on related nitropyrazoles have shown that theoretically optimized geometrical parameters using DFT are often in good agreement with experimental values derived from techniques like X-ray diffraction. nih.govresearchgate.net For instance, in a DFT study of 3,4-dinitropyrazole (34DNP), a closely related structure, optimization confirmed that orbital interactions and planarity are key to the molecule's stability. researchgate.net The optimization of this compound would similarly reveal the spatial orientation of the nitro (-NO₂) and carboxamide (-CONH₂) groups relative to the pyrazole ring, which is crucial for understanding its chemical behavior.

Table 1: Representative DFT Functionals and Their Common Applications for Pyrazole Derivatives This table is generated based on methodologies reported for similar compounds in the provided sources.

Functional Type Common Applications
B3LYP Hybrid GGA Geometry Optimization, Electronic Properties (HOMO-LUMO), Vibrational Frequencies. researchgate.netresearchgate.netnih.gov
MP2 Ab Initio High-accuracy energy calculations, study of reaction mechanisms. researchgate.net
wB97XD Range-separated Hybrid Includes dispersion corrections, suitable for non-covalent interactions.

For situations demanding higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, are utilized. The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not adequately account for electron correlation.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (e.g., MP2), are employed to incorporate electron correlation effects, providing more precise results for energy and molecular properties. researchgate.net While computationally more intensive than DFT, these methods are valuable for benchmarking results and investigating complex phenomena like reaction mechanisms. For example, quantum chemical studies on the nucleophilic substitution reactions in 1-methyl-3,4,5-trinitropyrazole have utilized the MP2 method to understand the reaction pathways. researchgate.net Such high-accuracy calculations for this compound could provide definitive insights into its stability and reactivity.

The choice of a basis set is critical in any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) and 6-311++G**, are frequently used for organic molecules like pyrazole derivatives. researchgate.netnih.govnih.gov The inclusion of polarization functions (e.g., 'd' and 'p') allows for more flexibility in describing the shape of electron clouds, which is important for molecules with polar bonds, such as the C-NO₂ and C=O bonds in the target compound. Diffuse functions (e.g., '+') are added for calculations involving anions or excited states where electrons are more loosely bound.

A larger basis set generally yields more accurate results but at a significantly higher computational cost. Therefore, a balance must be struck between the desired accuracy and available computational resources. For a molecule of the size of this compound, a basis set like 6-31G(d) often provides a reasonable compromise for geometry optimization, while a larger set like 6-311++G** might be used for single-point energy calculations to refine the electronic properties. nih.govnih.gov

Electronic Structure and Bonding Characteristics Investigations

Understanding the electronic landscape of this compound is key to predicting its reactivity, kinetic stability, and potential applications. Computational methods provide detailed information about the distribution of electrons within the molecule.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. nih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more reactive. researchgate.net For pyrazole derivatives, the spatial distribution of these orbitals is also informative. Typically, the HOMO is distributed over the electron-rich parts of the molecule, while the LUMO is localized on electron-deficient regions. In the case of this compound, the electron-withdrawing nitro groups would be expected to significantly influence the energy and distribution of the LUMO. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Data for a Pyrazole Derivative This table presents typical data based on computational studies of related pyrazole compounds, such as those found in the provided sources, to illustrate the concepts.

Parameter Energy (eV) Interpretation
EHOMO -5.92 Energy of the highest occupied molecular orbital; relates to electron-donating ability. nih.gov
ELUMO -2.50 Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. nih.gov

The distribution of electron density in a molecule dictates its electrostatic properties. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the van der Waals surface of a molecule. nih.gov These maps are color-coded to indicate different regions of electrostatic potential.

Red/Orange Regions : Indicate negative electrostatic potential, corresponding to areas of high electron density. These are typically associated with electronegative atoms (like oxygen or nitrogen) and represent sites susceptible to electrophilic attack. nih.govresearchgate.net

Blue Regions : Indicate positive electrostatic potential, corresponding to areas of low electron density (e.g., around hydrogen atoms bonded to electronegative atoms). These are sites that are attractive to nucleophiles. nih.gov

Green Regions : Represent neutral or near-neutral potential.

For this compound, an MEP analysis would likely show strong negative potential around the oxygen atoms of the nitro and carboxamide groups, identifying them as primary sites for electrophilic interaction. nih.gov The hydrogen atom of the N-H bond in the pyrazole ring and the -NH₂ of the carboxamide group would likely be regions of positive potential. This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, which influence the crystal structure and physical properties of the compound. researchgate.net

Bond Order and Bond Length Analysis for Stability and Reactivity Correlations

A comprehensive analysis of this compound would involve quantum mechanical calculations, such as Density Functional Theory (DFT), to determine its equilibrium geometry. This would yield precise bond lengths for the pyrazole ring, the nitro groups, and the carboxamide substituent. Analysis of these bond lengths, in comparison to standard values, would offer insights into the molecule's stability. For instance, elongated C-NO2 bonds might suggest weaker bonds and potential initiation points for decomposition.

Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding electron delocalization and donor-acceptor interactions within a molecule. For this compound, NBO analysis would elucidate the extent of π-conjugation within the pyrazole ring and the electronic interactions between the ring and its electron-withdrawing nitro and carboxamide substituents.

This analysis would quantify the stabilization energies associated with hyperconjugative interactions, such as those between lone pair orbitals on the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds (e.g., n → σ* or n → π* interactions). These interactions are crucial for understanding the molecule's electronic stability and reactivity. Furthermore, NBO can provide insights into the nature and strength of potential intermolecular interactions, such as hydrogen bonding, which are critical in the solid state. Specific NBO analysis data for this compound has not been found in published research.

Conformational Analysis and Molecular Dynamics Simulations

Torsional Potential Energy Surface Mapping and Identification of Stable Conformers

The conformational landscape of this compound is determined by the rotation around several key single bonds, particularly the C-C bond connecting the carboxamide group to the pyrazole ring and the C-N bonds of the nitro groups. A torsional potential energy surface map, generated by systematically rotating these bonds and calculating the corresponding energy, would identify the lowest energy (most stable) conformers and the energy barriers between them. This information is fundamental to understanding the molecule's flexibility and the populations of different conformers at various temperatures. Such a study has not been specifically reported for this compound.

Solvent Effects on Conformation via Implicit and Explicit Solvation Models

The conformation of a molecule can be significantly influenced by its environment. Computational studies employing both implicit (continuum) and explicit (atomistic) solvation models would be necessary to understand how different solvents affect the conformational preferences of this compound. Implicit models like the Polarizable Continuum Model (PCM) could provide a general overview of solvent polarity effects, while explicit simulations, where individual solvent molecules are included, would offer detailed insights into specific solvent-solute interactions, such as hydrogen bonding. Research on the solvent effects on the conformation of this specific molecule is not available.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is instrumental in elucidating reaction mechanisms, identifying transition states, and calculating activation energies. For a molecule like this compound, potential reactions of interest could include its synthesis, thermal decomposition, or nucleophilic substitution reactions. Quantum mechanical calculations could map out the potential energy surfaces for these reactions, providing a detailed understanding of the reaction pathways and kinetics. This information is vital for applications in synthesis design and for assessing the stability of energetic materials. However, the literature lacks specific computational studies on the reaction mechanisms involving this compound.

Prediction of Regioselectivity in Chemical Transformations

Many chemical reactions can yield multiple isomers, and predicting which one will be the major product (regioselectivity) is a significant challenge in synthetic chemistry. Computational models can predict regioselectivity by comparing the activation energies of the transition states leading to the different possible products. The pathway with the lower activation energy barrier is expected to be faster and thus yield the predominant isomer.

In the synthesis of substituted pyrazoles, regioselectivity is a common issue. For example, the cycloaddition reactions used to form the pyrazole ring can result in different placements of substituents depending on the orientation of the reacting molecules. nih.govmdpi.com DFT calculations are frequently employed to rationalize or predict the observed outcomes in such reactions. rsc.org By modeling the transition states for the formation of each possible regioisomer of a pyrazole derivative, researchers can determine which product is kinetically favored. researchgate.net This predictive capability is crucial for designing efficient and selective synthetic routes for complex molecules like this compound. For example, in nucleophilic substitution reactions on trinitropyrazoles, computational studies have been used to explain why different positions on the pyrazole ring are attacked depending on the specific starting material. researchgate.net

Calculation of Reaction Enthalpies and Free Energies

Theoretical chemistry provides a direct route to calculating the thermodynamic properties of molecules and reactions. The enthalpy of formation (ΔH°f), a critical parameter for energetic materials, can be calculated with high accuracy using computational methods. These calculations often involve using isodesmic reactions, where the number and types of bonds are conserved on both sides of a hypothetical reaction, which helps in canceling out systematic errors in the calculations.

For various dinitropyrazole isomers, computational methods have been used to estimate their enthalpies of formation. These theoretical values can be compared with experimental data where available, providing a measure of the accuracy of the computational level of theory. researchgate.net The calculation of reaction enthalpies (ΔH_rxn) and Gibbs free energies (ΔG_rxn) allows chemists to predict whether a reaction will be exothermic or endothermic and whether it will be spontaneous under given conditions. This is essential for assessing the synthetic feasibility and the energetic output of target molecules.

CompoundMethodCalculated Enthalpy of Formation (kJ/mol)
1,3-DinitropyrazoleEstimation180
1,4-DinitropyrazoleExperimental176.6

This table presents data for related dinitropyrazole isomers to illustrate the application of these calculations. researchgate.net

Theoretical Prediction of Spectroscopic Signatures

Computational methods are widely used to predict various spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental spectra, confirming molecular structures, and assigning spectral features to specific molecular motions or electronic transitions.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for structure elucidation. Quantum chemical methods, particularly DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.

For pyrazole carboxamide derivatives, computational NMR predictions help in assigning the signals in experimental spectra to specific nuclei within the molecule. researchgate.netnih.gov Calculations can resolve ambiguities in assignments, especially for complex structures with many similar chemical environments. researchgate.net By comparing the calculated spectrum with the experimental one, the proposed structure of a newly synthesized compound can be confidently confirmed. jst.go.jp

Theoretical Vibrational Analysis and Infrared Signature Prediction

Theoretical vibrational analysis calculates the frequencies and intensities of the fundamental vibrational modes of a molecule. These calculated frequencies correspond to the absorption peaks in an infrared (IR) spectrum. By performing these calculations, a theoretical IR spectrum can be generated, which can be compared with experimental results to aid in spectral assignment and structural confirmation. rdd.edu.iq

For energetic materials like 4-Amino-3,5-dinitropyrazole (ADNP), a compound related to the subject molecule, DFT calculations have been used to analyze its structural and vibrational properties. bohrium.com The predicted vibrational modes are assigned to specific molecular motions, such as N-O stretching, C-N stretching, or ring deformation modes. bohrium.comresearchgate.net This detailed assignment provides a fundamental understanding of the molecule's vibrational characteristics. Discrepancies between experimental and theoretical spectra, such as shifts in peak positions, can sometimes be attributed to factors not included in the calculation, like intermolecular interactions (e.g., hydrogen bonding) in the solid state. bohrium.com

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
CH3 Symmetric Stretch29012848
CH3 Asymmetric Stretch29982993
C-N Stretch11691172
CH3 Rocking10191018

This table shows a comparison of calculated and experimental vibrational frequencies for a substituted pyrazole derivative, demonstrating the accuracy of theoretical predictions. derpharmachemica.com

UV-Vis Spectral Prediction and Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting the ultraviolet-visible (UV-Vis) absorption spectra of molecules. This method calculates the energies of electronic excitations from the ground state to various excited states. The results provide the wavelengths of maximum absorption (λ_max) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

For pyrazole derivatives, TD-DFT calculations can predict the λ_max values and help identify the nature of the electronic transitions involved, such as π → π* or n → π* transitions. iaea.orgrsc.org This information is useful for understanding the photophysical properties of the compound and for interpreting experimental UV-Vis spectra. researchgate.net Machine learning models are also emerging as powerful tools for predicting UV-Vis spectra based on molecular structure, offering a faster alternative to quantum chemical calculations for large datasets. nih.govnih.gov

Advanced Analytical and Spectroscopic Methodologies for Research on 3,4 Dinitro 1h Pyrazole 5 Carboxamide

High-Resolution Mass Spectrometry for Structural Elucidation and Reaction Monitoring

Specific high-resolution mass spectrometry data for 3,4-dinitro-1H-pyrazole-5-carboxamide, which would be crucial for confirming its molecular formula and studying its fragmentation behavior, is not available in the reviewed literature.

No published studies detailing the use of Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometry for the analysis of this compound were found.

Without experimental mass spectrometry data, a detailed analysis of the fragmentation pathways of this compound cannot be constructed.

The elemental composition of this compound has not been experimentally verified and reported through isotopic pattern matching in high-resolution mass spectrometry studies.

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (NMR) in Complex Structure and Conformational Research

A thorough search of scientific databases did not yield any specific 1D or 2D NMR spectroscopic data for this compound.

There are no publicly available ¹H, ¹³C, ¹⁴N, or ¹⁵N NMR spectra for this compound, nor are there any 2D NMR studies (COSY, HSQC, HMBC, NOESY) to report on its detailed molecular structure and connectivity.

Information regarding the application of solid-state NMR for the study of potential polymorphic forms or solid-state interactions of this compound is not present in the current body of scientific literature.

Advanced NMR Pulse Sequences for Specific Research Questions

In the structural elucidation and detailed characterization of this compound and its derivatives, advanced Nuclear Magnetic Resonance (NMR) pulse sequences are indispensable. Beyond standard one-dimensional ¹H and ¹³C NMR, two-dimensional (2D) techniques are employed to resolve complex structural questions. For instance, Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be utilized to establish direct one-bond correlations between protons and their attached carbon atoms, confirming the assignment of the pyrazole (B372694) ring's C-H bond.

X-ray Diffraction Crystallography for Solid-State Molecular and Supramolecular Architecture Determination

X-ray diffraction crystallography is a powerful analytical technique that provides precise details regarding the three-dimensional arrangement of atoms within a crystalline solid. creative-biostructure.com This methodology is essential for determining the definitive molecular structure, conformation, and the intricate network of intermolecular interactions that govern the crystal packing of energetic materials like this compound.

Single-Crystal X-ray Diffraction Protocols and Data Collection Methodologies

The initial and most critical step in single-crystal X-ray diffraction is the cultivation of high-quality single crystals, which should be well-formed and free of significant defects. creative-biostructure.com For a compound like this compound, this is typically achieved by slow evaporation of a suitable solvent.

Once a suitable crystal (ideally 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head, often using a cryoprotectant oil, and placed within the X-ray beam of a diffractometer. ncl.ac.uk Data collection is commonly performed at low temperatures (e.g., 100-150 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination. ncl.ac.uk

A typical data collection protocol involves a modern diffractometer equipped with a sensitive detector (like a CCD or CMOS sensor) and a high-intensity X-ray source, such as a molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å) microfocus tube. carleton.edu The instrument collects a series of diffraction images as the crystal is rotated. Software integrated with the diffractometer controls the data collection process, indexing the diffraction spots to determine the unit cell parameters and collecting data over a complete sphere of reciprocal space to ensure data completeness. For a closely related compound, 3,4-dinitro-1H-pyrazole benzene (B151609) solvate, data was collected using a Rigaku R-AXIS RAPID IP diffractometer with Mo Kα radiation. nih.gov

Table 1: Representative Crystal Data and Data Collection Parameters (Based on data for the related compound 3,4-dinitro-1H-pyrazole benzene solvate nih.gov)

ParameterValue
Empirical FormulaC₃H₂N₄O₄
Formula Weight158.07 g/mol
Temperature123 K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 7.4579(15) Å, b = 9.787(2) Å, c = 19.534(4) Å, β = 94.87(3)°
Volume1420.7(5) ų
Z (Molecules per unit cell)4

Data Refinement and Structural Validation Techniques

Following data collection, the raw diffraction intensities are processed and corrected for various experimental factors. The resulting data file is then used to solve and refine the crystal structure. Structure solution is typically achieved using direct methods or Patterson synthesis, often with software like SHELXS. nih.gov This initial step provides a preliminary model of the atomic positions.

This model is then refined against the experimental data using a least-squares minimization process, commonly performed with programs like SHELXL. nih.govoup.com The refinement process adjusts atomic coordinates, displacement parameters (which model thermal vibration), and occupancy factors to achieve the best possible agreement between the observed structure factors (|Fo|) and those calculated from the model (|Fc|). rupress.org This agreement is monitored by the R-factor (R1) and the weighted R-factor (wR2). cam.ac.uk

Structural validation is a crucial final step to ensure the refined model is chemically reasonable and free from systematic errors. oup.comnih.gov This involves checking for:

Geometric Plausibility : Bond lengths, bond angles, and torsion angles are compared to established chemical values.

Displacement Parameters : The size and shape of atomic displacement ellipsoids are analyzed for unusual behavior. oup.com

Missed Symmetry : Programs like PLATON can be used to check if the crystal was solved in a lower symmetry space group than it actually possesses. oup.com

Residual Electron Density : The final difference Fourier map should be largely featureless, with no significant peaks or troughs that would indicate missing atoms or incorrect atomic assignments.

Table 2: Representative Structure Refinement Parameters (Based on data for the related compound 3,4-dinitro-1H-pyrazole benzene solvate nih.gov)

ParameterValue
Refinement MethodFull-matrix least-squares on F²
Reflections Collected / Unique3454 / 3256
R_int0.084
Final R indices [I > 2σ(I)]R1 = 0.060, wR2 = 0.105
Goodness-of-fit (S) on F²0.92
Largest diff. peak and hole0.27 and -0.33 e·Å⁻³

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The refined crystal structure provides a wealth of information about the non-covalent interactions that dictate the supramolecular architecture. For a molecule like this compound, with its hydrogen bond donors (N-H from the pyrazole and -NH₂ from the carboxamide) and acceptors (O atoms from the nitro and carboxamide groups), hydrogen bonding is expected to be a dominant packing force. Analysis of the crystal structure of related dinitropyrazoles reveals that strong intermolecular interactions have a major impact on physical properties. rsc.orgbohrium.com

The analysis involves identifying and quantifying these interactions:

Hydrogen Bonds : The N-H···O and N-H···N interactions are primary motifs. Their geometries (donor-acceptor distance and angle) are measured to assess their strength.

π-π Stacking : The planar pyrazole rings can stack on top of one another, contributing to crystal stability through π-π interactions. The centroid-to-centroid distance and slip angle are key parameters.

Advanced Chromatographic Techniques for Separation Science and Purity Assessment

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of this compound. researchgate.net A reversed-phase HPLC method is typically optimal for separating the target compound from potential starting materials, intermediates (such as 3-nitropyrazole), and side-products. researchgate.net

The development of a robust HPLC method involves optimizing several parameters to achieve good resolution, peak shape, and analysis time. A study on the related compound 3,4-dinitropyrazole established optimal conditions using a Hypersil ODS2 (C18) column with a mobile phase of acetonitrile (B52724) and 0.1% aqueous acetic acid. researchgate.net The acidic modifier helps to suppress the ionization of the pyrazole N-H group, leading to better peak symmetry.

A key aspect of advanced HPLC is the use of diverse detection methods. A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is particularly powerful. torontech.combiocompare.com Unlike a standard UV-Vis detector that measures absorbance at a single wavelength, a DAD collects an entire UV-Vis spectrum at each point across the eluting peak. nih.gov This capability offers several advantages:

Peak Purity Analysis : The spectra across a single peak can be compared. If the peak is pure, the normalized spectra will be identical.

Compound Identification : The acquired spectrum can be compared against a library of known spectra for tentative identification of impurities. torontech.com

Method Development : The optimal detection wavelength, offering the best signal-to-noise ratio, can be selected post-run. biocompare.com

For quantitative analysis, an external standard method is typically employed, where the peak area of the analyte is compared to a calibration curve constructed from standards of known concentration. researchgate.net The method must be validated for linearity, accuracy, precision, and robustness to ensure reliable results. researchgate.net

Table 3: Representative HPLC Method for Purity Analysis of Dinitropyrazoles (Based on a published method for 3,4-dinitropyrazole researchgate.net)

ParameterCondition
Chromatographic ColumnHypersil ODS2 (250 mm × 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile / 0.1% Acetic Acid (35:65, v/v)
Flow Rate1.0 mL·min⁻¹
Column Temperature25 °C
Detection Wavelength260 nm
Injection Volume10 µL
Retention Time of 3,4-dinitropyrazole~6.7 min (retention factor k = 1.20)
Linear Range5 - 500 mg·L⁻¹
Detection Limit1.19 mg·L⁻¹

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical analytical technique for the identification and quantification of volatile and semi-volatile byproducts that may arise during the synthesis of this compound. The synthesis of highly functionalized heterocyclic compounds, such as nitropyrazoles, often involves multi-step reactions where incomplete reactions or side reactions can generate a variety of low molecular weight impurities. These byproducts can include residual solvents, unreacted starting materials, or molecules formed through degradation or rearrangement pathways.

The analysis of thermally labile compounds, which can include energetic materials like dinitropyrazoles, often requires specialized GC techniques to prevent decomposition within the instrument. nih.gov The use of a programmable temperature vaporizer (PTV) inlet is one such technique that allows for the analysis of thermally sensitive compounds, synthesis impurities, and aging products by minimizing thermal decomposition that can occur in a standard hot inlet. nih.gov GC is particularly well-suited for the analysis of volatile and semi-volatile compounds, offering higher separation efficiency compared to liquid chromatography for these molecules. nih.gov

In the context of this compound synthesis, GC-MS analysis would involve vaporizing a sample of the crude reaction mixture and separating its components based on their boiling points and interactions with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint that allows for the identification of the compound. By comparing the obtained mass spectra to spectral libraries or known standards, volatile byproducts can be unequivocally identified. This information is invaluable for optimizing reaction conditions to minimize the formation of impurities and to ensure the purity of the final product.

Preparative Chromatography for Isolation of Synthetic Products and Intermediates

Preparative chromatography is an essential technique for the isolation and purification of this compound from crude reaction mixtures. Following synthesis, the desired product is typically present alongside unreacted starting materials, reagents, and various byproducts. Preparative chromatography, operating on a larger scale than its analytical counterpart, is employed to separate these components and yield the target compound with a high degree of purity.

The most common form of preparative chromatography used in this context is column chromatography. In this method, the crude product mixture is dissolved in a suitable solvent and loaded onto a column packed with a solid stationary phase, such as silica gel or alumina. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential partitioning of the components between the stationary and mobile phases. For pyrazole derivatives, the polarity of the molecule will dictate the choice of the solvent system. Compounds with different polarities will travel through the column at different rates, allowing for their collection in separate fractions as they elute.

In documented syntheses of related pyrazole compounds, such as pyrazolo[3,4-d]pyrimidines, purification by column chromatography on silica gel is a standard final step to isolate the desired product in high yield. mdpi.com This process is critical for removing synthetic intermediates and impurities that could interfere with subsequent characterization or application of the compound. The selection of the appropriate stationary and mobile phases is determined through preliminary analysis using techniques like thin-layer chromatography (TLC) to achieve optimal separation. The isolated, purified this compound can then be thoroughly characterized using various spectroscopic methods.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a powerful, non-destructive means to identify the functional groups present in this compound and to gain insight into its molecular structure. americanpharmaceuticalreview.com These two techniques are complementary, as their selection rules differ; some vibrational modes may be active in IR but not in Raman, and vice versa. americanpharmaceuticalreview.com Together, they provide a comprehensive vibrational fingerprint of the molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching, bending, and rocking. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For this compound, FT-IR is particularly useful for identifying the characteristic vibrations of its key functional groups:

N-H stretching of the pyrazole ring and the amide group.

C=O stretching of the carboxamide group.

N-O stretching of the two nitro groups (symmetric and asymmetric).

C-N and N-N stretching within the pyrazole ring and amide linkage.

C-H stretching and bending if any are present on the ring (though in this case, the pyrazole ring is fully substituted).

Raman spectroscopy involves irradiating the sample with a monochromatic laser and detecting the inelastically scattered light. The energy shifts in the scattered light correspond to the vibrational energy levels of the molecule. Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations, making it an excellent complement to FT-IR for analyzing the pyrazole ring and the symmetric stretches of the nitro groups.

Spectral Interpretation Methodologies and Band Assignments

The interpretation of the FT-IR and Raman spectra of this compound involves assigning the observed absorption bands (in FT-IR) and scattered peaks (in Raman) to specific molecular vibrations. This is accomplished by comparing the experimental spectra to data from similar compounds and established correlation charts. For a complex molecule, this process is significantly enhanced by computational analysis.

Based on literature for related compounds like dinitropyrazoles and aromatic nitro compounds, the following tentative band assignments can be proposed for this compound: ijsr.netresearchgate.net

Vibrational ModeExpected Wavenumber Range (cm⁻¹)TechniqueNotes
N-H Stretching (Amide & Pyrazole)3400 - 3100FT-IR, RamanBroad bands, often involved in hydrogen bonding.
C=O Stretching (Amide I)1700 - 1650FT-IR (Strong)A strong, characteristic band for the carboxamide group.
N-H Bending (Amide II)1650 - 1550FT-IROften coupled with C-N stretching.
NO₂ Asymmetric Stretching1620 - 1500FT-IR (Strong)Two nitro groups may lead to complex or broadened bands in this region.
C=N, C=C Ring Stretching1600 - 1400FT-IR, RamanVibrations associated with the pyrazole ring.
NO₂ Symmetric Stretching1390 - 1300FT-IR, Raman (Strong)A strong band characteristic of nitro compounds.
C-N Stretching1350 - 1200FT-IR, RamanVibrations from the pyrazole ring and the C-NO₂ and C-CONH₂ bonds.
NO₂ Deformation (Scissoring/Rocking)900 - 700FT-IRIn-plane and out-of-plane bending modes of the nitro groups. ijsr.net
Ring Bending/TorsionBelow 800FT-IR, RamanComplex vibrations involving the entire pyrazole ring structure.

Correlation with Computational Predictions of Vibrational Modes

To achieve more precise and reliable band assignments, experimental FT-IR and Raman spectra are often correlated with theoretical calculations based on quantum chemistry methods, such as Density Functional Theory (DFT). nih.govnih.gov This approach involves first optimizing the molecular geometry of this compound in silico to find its most stable conformation. Then, the vibrational frequencies and their corresponding intensities (for both IR and Raman) are calculated for this optimized structure.

The calculated harmonic vibrational frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other model limitations. nih.gov To correct for this, the calculated frequencies are typically multiplied by a scaling factor, or a scaled quantum mechanical (SQM) force field is used to achieve better agreement with experimental data. ijsr.net

The primary advantages of this correlative approach are:

Unambiguous Assignment: It allows for the confident assignment of complex vibrational modes that arise from the coupling of several motions, which are difficult to interpret from experimental data alone.

Conformational Analysis: By comparing the calculated spectra of different possible conformers (rotational isomers) with the experimental spectrum, it is possible to determine the most likely conformation of the molecule in the solid state or in solution. iu.edu.sa

Predictive Power: It provides a theoretical basis for understanding the relationship between molecular structure and vibrational spectra, which can be used to predict the spectra of new, related compounds.

For pyrazole derivatives, DFT calculations have been shown to align well with experimental results, providing valuable direction for spectral interpretation and further investigation into the molecule's properties. nih.govresearchgate.net

Derivatization and Analog Synthesis from 3,4 Dinitro 1h Pyrazole 5 Carboxamide for Advanced Chemical Research

Synthesis of Pyrazole-Carboxamide Analogs with Modified Nitro Groups

The two nitro groups on the pyrazole (B372694) ring are primary sites for chemical modification, offering pathways to introduce new functionalities and alter the electronic properties of the molecule. These transformations typically involve either reduction to amino groups or nucleophilic substitution.

Selective Reduction of Nitro Groups to Amino Groups

The selective reduction of one nitro group in a polynitroaromatic compound is a crucial synthetic step for creating versatile intermediates. stackexchange.com In the case of 3,4-dinitro-1H-pyrazole-5-carboxamide, one nitro group can be selectively reduced to an amino group, yielding 4-amino-3-nitro-1H-pyrazole-5-carboxamide. The regioselectivity of this reduction is influenced by the electronic environment of the pyrazole ring, often favoring the reduction of the nitro group at the C4 position. A variety of reagents can be employed for this transformation, with the choice of reagent affecting reaction conditions and yields. wikipedia.org Common methods include catalytic hydrogenation with agents like palladium on carbon under controlled conditions or chemical reduction using sulfides such as sodium sulfide (B99878) or ammonium (B1175870) polysulfide (Zinin reduction). stackexchange.comniscpr.res.in

Table 1: Reagents for Selective Mononitro Reduction

Reagent/System Typical Conditions Expected Major Product
H₂, Pd/C Low pressure H₂, controlled temperature 4-Amino-3-nitro-1H-pyrazole-5-carboxamide
Na₂S / (NH₄)₂S Aqueous or alcoholic solution, heat 4-Amino-3-nitro-1H-pyrazole-5-carboxamide
SnCl₂ / HCl Acidic medium, room temperature 4-Amino-3-nitro-1H-pyrazole-5-carboxamide

Introduction of Diverse Nitrogen-Containing Substituents

The electron-withdrawing nature of the nitro groups activates the pyrazole ring for nucleophilic aromatic substitution (SNAr). This allows for the displacement of a nitro group by various nitrogen-based nucleophiles, providing a direct route to introduce functionalities such as azido, hydrazino, and substituted amino groups. Research on related dinitropyrazoles has shown that the nitro group at the C4 position is generally more susceptible to nucleophilic attack. researchgate.net This regioselectivity allows for the synthesis of a range of 4-substituted-3-nitropyrazole derivatives. The reaction with ammonia (B1221849) or primary and secondary amines can yield corresponding 4-amino-pyrazoles, while reaction with hydrazine (B178648) can introduce a reactive hydrazinyl moiety.

Table 2: Nucleophilic Substitution of a Nitro Group with Nitrogen Nucleophiles

Nucleophile Reagent Example Expected Product
Ammonia NH₃ in a suitable solvent 4-Amino-3-nitro-1H-pyrazole-5-carboxamide
Primary Amine R-NH₂ (e.g., Methylamine) 4-(Methylamino)-3-nitro-1H-pyrazole-5-carboxamide
Secondary Amine R₂NH (e.g., Dimethylamine) 4-(Dimethylamino)-3-nitro-1H-pyrazole-5-carboxamide
Hydrazine N₂H₄·H₂O 4-Hydrazinyl-3-nitro-1H-pyrazole-5-carboxamide

Synthesis of Pyrazole-Carboxamide Analogs with Modified Amide Moieties

The carboxamide group at the C5 position is a versatile handle for further derivatization. Modifications can be performed on the amide nitrogen or by transforming the entire functional group into other moieties, significantly expanding the molecular diversity of the pyrazole core.

N-Substitution of the Carboxamide Nitrogen

The primary amide of this compound can be functionalized to generate secondary or tertiary amides. Standard synthetic protocols, such as N-alkylation with alkyl halides in the presence of a base or acylation with acyl chlorides or anhydrides, can be employed. Furthermore, coupling reactions, for instance with boronic acids under Chan-Lam conditions, can be used to introduce aryl or heteroaryl substituents. Condensation with aldehydes or ketones can form N-acyliminium ion intermediates that can be subsequently reduced to yield N-substituted products. The synthesis of various pyrazole carboxamide derivatives is a common strategy in medicinal chemistry, highlighting the feasibility of these transformations. researchgate.netnih.gov

Table 3: Methods for N-Substitution of the Carboxamide

Reaction Type Reagents Product Type
N-Alkylation Alkyl halide (R-X), Base (e.g., K₂CO₃) Secondary Amide (R-NH-CO-)
N-Acylation Acyl chloride (R-COCl), Base (e.g., Pyridine) Imide (R-CO-NH-CO-)
Condensation Aldehyde (R-CHO), followed by reduction (e.g., NaBH₄) N-Substituted Amide

Transformation of the Carboxamide Group to Other Functionalities

The carboxamide group can be chemically converted into a range of other important functional groups. Dehydration of the primary amide using reagents like phosphorus pentoxide (P₄O₁₀), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂) affords the corresponding nitrile (5-cyano-3,4-dinitro-1H-pyrazole). This nitrile is a valuable intermediate for further synthesis, including the creation of fused ring systems. semanticscholar.org Hydrolysis of the carboxamide under acidic or basic conditions yields the carboxylic acid, which can then be used in esterification or other acid-based coupling reactions. Additionally, the oxygen of the carbonyl can be exchanged for sulfur using reagents like Lawesson's reagent or P₄S₁₀ to produce the corresponding thioamide.

Table 4: Conversion of Carboxamide to Other Functional Groups

Target Functional Group Reagent(s) Product
Nitrile POCl₃ or SOCl₂ 5-Cyano-3,4-dinitro-1H-pyrazole
Carboxylic Acid H₃O⁺ or OH⁻, heat 3,4-Dinitro-1H-pyrazole-5-carboxylic acid
Thioamide Lawesson's Reagent or P₄S₁₀ 3,4-Dinitro-1H-pyrazole-5-carbothioamide

Ring Modification and Cyclization Strategies for Novel Fused Architectures

Derivatives of this compound are excellent precursors for synthesizing fused heterocyclic systems, where the pyrazole ring is annulated with another ring. researchgate.net These strategies typically involve intramolecular cyclization or intermolecular condensation reactions utilizing ortho-disposed functional groups on the pyrazole core.

A key intermediate, 4-amino-3-nitro-1H-pyrazole-5-carboxamide, is particularly useful. The adjacent amino and carboxamide groups can participate in cyclization reactions to form pyrazolo[3,4-d]pyrimidines, a scaffold of significant interest in medicinal chemistry. nih.gov For example, reaction with one-carbon synthons like formic acid or triethyl orthoformate can lead to the formation of a pyrimidinone ring fused to the pyrazole.

Alternatively, converting the carboxamide to a nitrile (as described in 6.2.2) and reducing a nitro group (as in 6.1.1) yields a 4-amino-5-cyanopyrazole intermediate. This class of compounds is a classic precursor for the synthesis of pyrazolo[3,4-b]pyridines via the Friedländer annulation, which involves condensation with a ketone in the presence of a catalyst. semanticscholar.orgnih.gov Similarly, if the C4 position is functionalized with a hydrazinyl group, it can react with β-dicarbonyl compounds to construct fused pyrazolo[3,4-c]pyridazine or other related bicyclic systems. These synthetic routes open access to a wide variety of complex, polycyclic aromatic systems built upon the pyrazole framework.

Table 5: Strategies for Fused Heterocyclic Architectures

Precursor Derivative Reaction Partner / Condition Fused Ring System Formed Resulting Scaffold
4-Amino-3-nitro-1H-pyrazole-5-carboxamide Triethyl orthoformate, heat Pyrimidine (B1678525) Pyrazolo[3,4-d]pyrimidine
4-Amino-3-nitro-1H-pyrazole-5-carbonitrile Ketones (e.g., Acetone), base or acid catalyst Pyridine Pyrazolo[3,4-b]pyridine
4-Hydrazinyl-3-nitro-1H-pyrazole-5-carboxamide 1,3-Diketone (e.g., Acetylacetone) Pyridazine Pyrazolo[3,4-c]pyridazine

Annulation Reactions Leading to Pyrazoloazines and Other Fused Heterocycles

Annulation, or ring-forming, reactions are a cornerstone of heterocyclic chemistry, enabling the construction of bicyclic and polycyclic systems from monocyclic precursors. For derivatives of this compound, these reactions typically require prior modification of the starting material, for instance, the selective reduction of one nitro group to an amino group. This transformation yields a key intermediate, an ortho-amino-carboxamide, which is primed for cyclization with various electrophilic reagents to form fused pyrimidine rings, known as pyrazolo[3,4-d]pyrimidines.

The general strategy involves the condensation of a 5-aminopyrazole derivative with reagents that can provide the necessary atoms to form the new ring. beilstein-journals.org For example, cyclization of an ortho-amino ester of a pyrazole with various nitriles can yield pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. nih.gov A similar pathway is conceivable for an ortho-amino-carboxamide derived from the title compound.

A versatile and efficient method for constructing the pyrazolo[3,4-d]pyrimidine scaffold is the oxidative [3+2+1] annulation reaction. This approach can involve the reaction of 5-aminopyrazoles, aldehydes, and nitriles under oxidative conditions, offering a modular synthesis of these valuable fused heterocycles. researchgate.net The reaction proceeds without the need for transition metals and utilizes molecular oxygen as an oxidant. researchgate.net

Table 1: Examples of Reagents for Pyrazoloazine Synthesis from 5-Aminopyrazole Precursors

Reagent Type Specific Example Resulting Fused Ring System
1,3-Dicarbonyl Compound Acetylacetone Pyrazolo[3,4-b]pyridine
α,β-Unsaturated Ketone Chalcone Pyrazolo[3,4-b]pyridine mdpi.com
Nitriles Acetonitrile (B52724), Benzonitrile Pyrazolo[3,4-d]pyrimidine nih.gov

The synthesis of pyrazolo[3,4-b]pyridines, another important class of pyrazoloazines, can be achieved by reacting 5-aminopyrazoles with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. mdpi.com These reactions, often proceeding via condensation and subsequent cyclization, demonstrate the broad utility of the 5-aminopyrazole synthon in building diverse fused heterocyclic systems. beilstein-journals.orgnih.gov

Synthesis of Polycyclic Pyrazole Derivatives

Beyond the bicyclic pyrazoloazines, the dinitropyrazole framework can be elaborated into more complex polycyclic structures. These syntheses often involve multi-step sequences or cycloaddition reactions where the pyrazole ring acts as a component in building a larger, more rigid architecture.

One established method for creating polycyclic systems is through reductive cyclization of dinitroaromatic compounds. For instance, the reduction of dinitroindazoles (a benzopyrazole system) with sodium borohydride, followed by a Mannich reaction, has been used to synthesize pyrazole-annulated azabicyclo[3.3.1]nonanes. researchgate.net This strategy, which relies on the activation provided by the meta-nitro groups, could potentially be adapted to derivatives of this compound to create novel polycyclic cage-like structures.

Furthermore, the pyrazole ring itself, or a fused ring system derived from it, can participate in pericyclic reactions. The C=C bond within the pyrazole core or in an adjacent fused ring can act as a dienophile or dipolarophile in [4+2] and [3+2] cycloaddition reactions, respectively. researchgate.net This allows for the construction of additional rings and the introduction of significant stereochemical complexity. The synthesis of pyrazolo[3,4-b]quinolines, for example, has been extensively studied for over a century, with methods involving the reaction of aminopyrazoles with various precursors to build the fused quinoline (B57606) system. mdpi.com

Structure-Reactivity Relationship Studies of Synthesized Analogs (focus on mechanistic insights, not properties)

Understanding the relationship between the molecular structure of this compound analogs and their chemical reactivity is crucial for predicting reaction outcomes and designing rational synthetic routes. Mechanistic studies focus on how electronic and steric factors, governed by the substituents on the pyrazole ring, influence the pathways and selectivity of chemical transformations.

Investigating Steric and Electronic Effects of Substituents on Reaction Outcomes

The reactivity of the dinitropyrazole core is heavily influenced by the powerful electron-withdrawing nature of the two nitro groups and the carboxamide group. These substituents render the pyrazole ring electron-deficient, making it susceptible to nucleophilic attack. The outcome of such reactions is a delicate balance between steric hindrance and electronic activation.

Electronic Effects: The position of nucleophilic attack on a nitrated pyrazole ring is highly dependent on the substitution pattern. In studies on the closely related 3,4,5-trinitro-1H-pyrazole, nucleophilic substitution occurs regioselectively at the C4 position. researchgate.net The nitro group at this position is displaced by various nucleophiles like ammonia, amines, and thiols. researchgate.net This selectivity is attributed to the electronic activation provided by the flanking nitro groups at C3 and C5.

However, the introduction of a substituent on the ring nitrogen (e.g., an N-methyl group) dramatically alters the electronic distribution. In N-methyl-3,4,5-trinitropyrazole, nucleophilic attack occurs preferentially at the C5 position. researchgate.net This shift highlights the profound electronic influence of the N-substituent, which modifies the relative electrophilicity of the carbon atoms in the ring.

Steric Effects: Steric hindrance plays a critical role, particularly when bulky nucleophiles or substrates with large substituents are involved. For example, in nucleophilic aromatic substitution (SNAr) reactions, the formation of the intermediate Meisenheimer complex can be sterically hindered. A significant reduction in reaction rate (by a factor of 10⁵) is observed when substituting aniline (B41778) with the bulkier N-methylaniline in reactions with trinitrophenyl ethers, a phenomenon attributed to increased steric hindrance during both the formation of the intermediate and the subsequent proton transfer step. rsc.org Similar steric effects would be expected in the reactions of dinitropyrazole carboxamide derivatives, where substituents on either the pyrazole ring or the incoming nucleophile can influence reaction rates and even prevent certain transformations. nih.gov

Understanding Reaction Selectivity Based on Structural Modifications

Reaction selectivity (chemoselectivity and regioselectivity) in the derivatization of dinitropyrazoles is a direct consequence of the structural modifications made to the parent molecule.

Regioselectivity: As discussed, the regioselectivity of nucleophilic substitution on the trinitropyrazole ring is a classic example of control by structural modification. The switch from C4 attack in the N-H pyrazole to C5 attack in the N-methyl analog is a clear demonstration of this principle. researchgate.net

3,4,5-Trinitro-1H-pyrazole: The acidic N-H proton can be removed by a base, forming an anionic pyrazolide. The negative charge is delocalized across the ring and the nitro groups, but the resulting electronic distribution favors nucleophilic attack at the C4 position.

N-Methyl-3,4,5-trinitropyrazole: With the N-H proton replaced by a methyl group, no anion is formed. The electron distribution in the neutral molecule, influenced by the N-methyl group, renders the C5 (and C3) position the most electrophilic site for nucleophilic attack.

This understanding allows chemists to direct the synthesis towards a specific isomer simply by choosing to protect or substitute the ring nitrogen.

Chemoselectivity: In a molecule with multiple functional groups like this compound, chemoselectivity is paramount. For instance, when attempting to build fused rings, it is often necessary to selectively reduce one nitro group in the presence of another and the carboxamide. The relative reactivity of the nitro groups at the C3 and C4 positions can be subtly different, and reaction conditions (reagent, solvent, temperature) can be tuned to favor the reduction of one over the other, leading to different isomeric precursors for annulation.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Pyrazolo[3,4-d]pyrimidine
Pyrazolo[3,4-d]pyrimidin-4(5H)-one
Pyrazolo[3,4-b]pyridine
3,4,5-Trinitro-1H-pyrazole
N-Methyl-3,4,5-trinitropyrazole
Sodium borohydride
Aniline

Applications of 3,4 Dinitro 1h Pyrazole 5 Carboxamide in Advanced Chemical Research and Materials Science Methodologies

Role as a Key Intermediate in Complex Organic Synthesis

3,4-Dinitro-1H-pyrazole-5-carboxamide serves as a crucial precursor in the synthesis of other high-value chemical compounds. Its strategic importance lies in the chemical reactivity of its functional groups, which can be selectively transformed to introduce new functionalities or to facilitate ring-forming reactions.

The primary and most well-documented application of this compound is its role as the direct precursor to 5-amino-3,4-dinitropyrazole. researchgate.net This transformation is accomplished through the Hofmann rearrangement, a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. researchgate.net

The resulting compound, 5-amino-3,4-dinitropyrazole, is itself a valuable intermediate for constructing more complex, fused heterocyclic systems. The amino group, introduced via the rearrangement of the carboxamide, provides a reactive site for annulation reactions, leading to the formation of bicyclic and tricyclic scaffolds. researchgate.net Research has demonstrated that 5-amino-3,4-dinitropyrazole can be used to synthesize a variety of advanced molecular architectures, including:

Dinitropyrazolo[5,1-a]pyrimidines researchgate.net

Dinitroimidazo[1,2-b]pyrazoles researchgate.net

Dinitropyrazolo[5,1-c] researchgate.netresearchgate.netacs.orgtriazine derivatives researchgate.net

Furthermore, the amine can be diazotized to form 5-diazo-3,4-dinitropyrazole. This diazonium salt is a versatile intermediate that can undergo substitution reactions with various nucleophiles to introduce different functional groups at the 5-position, yielding compounds such as 5-halogeno- and 5-azido-3,4-dinitropyrazoles. researchgate.net These transformations highlight how the initial carboxamide structure is pivotal for accessing a diverse range of substituted and fused pyrazole (B372694) systems.

Table 1: Heterocyclic Scaffolds Derived from this compound
Synthetic Pathway from Carboxamide to Advanced Heterocycles
Initial ReactantKey ReactionIntermediate ProductSubsequent ReactionsFinal Heterocyclic Scaffold
This compoundHofmann Rearrangement5-Amino-3,4-dinitropyrazoleAnnulation ReactionsDinitropyrazolo[5,1-a]pyrimidines, Dinitroimidazo[1,2-b]pyrazoles
This compoundHofmann Rearrangement5-Amino-3,4-dinitropyrazoleDiazotization -> Nucleophilic Substitution5-Halogeno/Azido-3,4-dinitropyrazoles
This compoundHofmann Rearrangement5-Amino-3,4-dinitropyrazoleDiazotization -> Reaction with Active Methylene CompoundsDinitropyrazolo[5,1-c] researchgate.netresearchgate.netacs.orgtriazines

The dinitropyrazole framework, combined with the carboxamide group, establishes this compound as an important building block for nitrogen-rich materials, particularly energetic compounds. nih.gov The high nitrogen content and the presence of nitro groups (which are good oxidizers) contribute to the high energy density of the resulting molecules. The synthesis of 5-amino-3,4-dinitropyrazole from the corresponding carboxamide is a key step in creating energetic materials that often exhibit a favorable balance of performance and stability. researchgate.net These nitrogen-rich heterocyclic compounds are of significant interest in materials science for their potential applications as explosives, propellants, and pyrotechnics. nih.gov

Contributions to Methodological Development in Organic Chemistry

While direct use of this compound in developing new protocols is not widely reported, the chemistry of related dinitropyrazole derivatives provides a strong basis for its potential contributions.

The development of novel nitrating agents is an ongoing area of research in organic chemistry, aimed at providing milder and more selective alternatives to traditional mixed-acid conditions. researchgate.net Research has shown that certain N-nitropyrazole derivatives can act as powerful and controllable sources of the nitronium ion ([NO₂⁺]). For instance, 5-methyl-1,3-dinitro-1H-pyrazole has been identified as a versatile nitrating reagent for a broad range of aromatic and heteroaromatic compounds. acs.orgnih.gov This reagent allows for mild and scalable nitration, demonstrating that the dinitropyrazole scaffold can be engineered to perform specific chemical transformations. acs.orgnih.gov While the carboxamide derivative itself has not been reported for this purpose, this research establishes the utility of the dinitropyrazole core in developing new synthetic methodologies.

The reactivity of the dinitropyrazole ring system is a subject of significant academic interest. Studies on related molecules, such as 1-methyl-3,5-dinitropyrazole-4-carboxamide, have shown that the nitro groups on the pyrazole ring are susceptible to nucleophilic substitution. researchgate.net This type of transformation allows for the displacement of a nitro group with another functional group, providing a pathway to further derivatize the pyrazole core. Such reactivity is crucial for the synthesis of highly substituted pyrazoles that would be difficult to access through other means. The presence of two electron-withdrawing nitro groups on the pyrazole ring in this compound suggests that it could similarly participate in nucleophilic aromatic substitution reactions, offering avenues for novel chemical transformations.

Research into Novel Coordination Chemistry Scaffolds and Ligand Design

Pyrazole derivatives are widely used as ligands in coordination chemistry due to the presence of multiple nitrogen atoms that can act as donor sites for metal ions. researchgate.net The carboxamide group introduces additional oxygen and nitrogen donor atoms, enhancing the chelating ability of the molecule. Pyrazole-acetamide and pyrazole-carboxamide ligands have been successfully used to construct mononuclear and polynuclear coordination complexes. nih.govresearchgate.net

This compound, with its pyrazole nitrogens, amide nitrogen, and carbonyl oxygen, presents a unique combination of potential donor sites. The electron-withdrawing nature of the two nitro groups would significantly influence the electron density on the pyrazole ring nitrogens, thereby modulating the coordinating properties of the ligand. This modulation could lead to the formation of novel coordination complexes with unique structural, electronic, and magnetic properties. While specific coordination complexes of this compound have not been detailed in the literature, its structural features make it a promising candidate for exploration in the design of new ligands for coordination and organometallic chemistry. researchgate.net

Table 2: Mentioned Compounds
List of Chemical Compounds
Compound Name
This compound
5-Amino-3,4-dinitropyrazole
Dinitropyrazolo[5,1-a]pyrimidines
Dinitroimidazo[1,2-b]pyrazoles
Dinitropyrazolo[5,1-c] researchgate.netresearchgate.netacs.orgtriazine
5-Diazo-3,4-dinitropyrazole
5-Halogeno-3,4-dinitropyrazoles
5-Azido-3,4-dinitropyrazoles
5-Methyl-1,3-dinitro-1H-pyrazole
1-Methyl-3,5-dinitropyrazole-4-carboxamide

Pyrazole-Carboxamide Derivatives as Ligands for Metal Complexation Studies

Pyrazole derivatives are well-established as excellent chelating agents for transition metals, capable of forming a wide variety of coordination complexes with diverse geometries and nuclearities. researchgate.netresearchgate.net The pyrazole ring itself is amphiprotic, featuring a Brønsted acidic NH group and a basic sp2-hybridized nitrogen atom, which allows for rich coordination chemistry. mdpi.comnih.gov The incorporation of a carboxamide group, as seen in this compound, introduces additional oxygen and nitrogen donor atoms, enhancing the ligand's coordination versatility.

Research into pyrazole-acetamide ligands, which are structurally analogous to carboxamides, demonstrates their ability to coordinate with various metal ions, including Cadmium (Cd), Copper (Cu), and Iron (Fe). nih.govrsc.orgdocumentsdelivered.com In these complexes, the pyrazole and acetamide (B32628) moieties act as O and N donor sites, facilitating the formation of stable mononuclear complexes. nih.gov The specific coordination environment is influenced by the metal ion and other species present. For instance, studies have reported distorted octahedral geometries for Co(II) complexes and square-pyramidal geometries for Cu(II) complexes with pyrazole-based ligands. researchgate.netmdpi.com A range of transition metal complexes have been synthesized and characterized using various pyrazole derivatives, highlighting the broad applicability of this ligand class. researchgate.net

Ligand TypeMetal Ion(s)Resulting Complex Example(s)Reference
Pyrazole-acetamideCd(II), Cu(II), Fe(III)[Cd(L)₂Cl₂], Cu(L)₂(C₂H₅OH)₂₂, Fe(L)₂(H₂O)₂₂ nih.gov
3,5-dimethyl-1H-pyrazole-1-carboxamidineCo(II), Ni(II)M(HL)₂(H₂O)₂₂ researchgate.net
3-phenyl-pyrazole / 4-phenyldiazo-pyrazoleCo, Ni, Cu, Zn, Cd[M(3-PhpzH)₄(NO₃)₂], Zn(4-PhNNpzH)₂(NO₃)₂ researchgate.net
3-(pyrid-2-yl)-5-tertbutyl-1H-pyrazoleAu(I), Ag(I)[Au₃(μ-L)₃], [Ag₂Au₄(μ₃-L)₄][BF₄]₂ nih.gov

Investigation of Self-Assembly Processes in Coordination Chemistry

The functional groups on pyrazole-carboxamide ligands play a crucial role not only in the initial metal coordination but also in directing the subsequent self-assembly of these complexes into higher-order supramolecular structures. The formation of extended molecular arrays is often driven by a network of non-covalent interactions, with hydrogen bonding being a primary factor. rsc.orgmdpi.com

In complexes constructed from pyrazole-acetamide and pyrazole-quinoxaline ligands, crystal packing analysis has revealed the formation of 1D and 2D supramolecular architectures stabilized by various hydrogen bonding interactions. documentsdelivered.com Similarly, pyridine- and pyrazole-based coordination compounds of Co(II) and Ni(II) are stabilized by a combination of hydrogen bonds, anion–π, π–π, and C–H⋯π interactions. mdpi.com These weak interactions collectively guide the assembly of mononuclear complexes into more complex and ordered crystalline solids. The ability of pyrazole-based ligands to form such self-assembled structures is fundamental to the field of crystal engineering, where the goal is to design solids with specific topologies and properties. mdpi.commdpi.com

Theoretical Contributions to Nitrogen-Rich Molecular Design Principles

Computational Frameworks for Predicting Molecular Architectures with High Nitrogen Content

The design of novel high-nitrogen compounds, such as this compound, is increasingly reliant on theoretical and computational methods. These approaches allow for the a priori prediction of molecular properties, guiding synthetic efforts toward target molecules with desired characteristics. nih.gov Density Functional Theory (DFT) is a primary computational tool used to study the geometric and electronic properties of nitrogen-rich heterocyclic systems. researchgate.netresearchgate.net DFT calculations can accurately predict key parameters like molecular geometry, stability, and electronic structure, which are critical for understanding the potential of a molecule. researchgate.net

For instance, DFT has been used to study the properties of isolated dinitropyrazole systems and fused pyrazole rings. researchgate.net Such computational studies provide insights into bond strengths, electrostatic potential, and orbital interactions, which are difficult to probe experimentally. More recently, machine learning (ML) has emerged as a powerful complementary tool. mdpi.com Graph Neural Networks (GNNs) and other ML models are being developed to predict molecular properties with high efficiency, enabling high-throughput screening of potential high-nitrogen molecular architectures and accelerating the discovery of new materials. mit.edunih.govnih.gov

Designing Molecular Scaffolds for Fundamental Research in Energy Storage (theoretical aspects only, no property discussion)

The theoretical design of materials for energy storage applications involves creating molecular scaffolds with specific, pre-defined structural and electronic characteristics. The goal is to design molecules that can self-assemble into materials with properties conducive to energy storage, such as high porosity for ion transport or a high density of polarizable units. scirp.orgcornell.edu

Nitrogen-rich heterocyclic compounds like pyrazoles serve as compelling theoretical building blocks for such scaffolds. Their rigid, planar structures and capacity for strong directional interactions (e.g., hydrogen bonding) make them ideal candidates for constructing porous crystalline frameworks through self-assembly. cornell.eduvoltcoffer.com Computational design rules focus on three main components of a molecular unit: a polarizable subunit, an isolating subunit to prevent current leakage, and a structural element that promotes self-assembly and crystallization. scirp.org The design of these scaffolds prioritizes features like optimized pore size to accommodate guest species, mechanical resilience, and pathways for efficient transport. voltcoffer.com By fusing molecular structures like macrocycles and cages, researchers can theoretically design crystals with interconnected one-dimensional nanochannels, providing an idealized pathway for ion transport. cornell.edu The pyrazole-carboxamide framework, with its combination of a rigid aromatic core and hydrogen-bonding functional groups, fits well within these theoretical design principles for creating advanced molecular materials.

Future Research Directions and Emerging Paradigms for 3,4 Dinitro 1h Pyrazole 5 Carboxamide

Integration with Flow Chemistry and Automated Synthesis for Enhanced Efficiency

Conventional batch synthesis of energetic materials often presents challenges related to safety, scalability, and reaction control. mdpi.com Flow chemistry, or continuous-flow synthesis, has emerged as a powerful alternative that mitigates many of these issues. mdpi.comnih.gov The application of flow chemistry to the synthesis of 3,4-dinitro-1H-pyrazole-5-carboxamide offers significant potential for enhancing efficiency and safety.

In a flow system, reagents are continuously pumped through a network of tubes and reactors. The small reactor volumes and high surface-area-to-volume ratios allow for superior control over reaction parameters such as temperature, pressure, and mixing. nih.gov This enhanced control is particularly crucial for exothermic processes like nitration, reducing the risk of thermal runaways. Furthermore, flow chemistry enables the safe handling of hazardous intermediates and reagents by generating and consuming them in situ, minimizing their accumulation. mdpi.com

Automated synthesis platforms can be integrated with flow reactors to create a fully autonomous system for reaction optimization and production. These systems can systematically vary reaction conditions to rapidly identify optimal synthetic protocols, a process that would be prohibitively time-consuming in batch mode. For the multi-step synthesis of complex pyrazole (B372694) derivatives, modular assembly lines where each reactor performs a specific transformation can streamline the entire process, reducing manual intervention and improving reproducibility. nih.gov

FeatureBatch SynthesisFlow Chemistry
Safety Higher risk due to large volumes of hazardous materials and potential for thermal runaway.Enhanced safety due to small reaction volumes, superior heat transfer, and in-situ generation of intermediates.
Scalability Challenging; often requires re-optimization of reaction conditions.Simpler scale-up by running the system for longer durations or parallelizing reactors.
Control Limited control over temperature gradients and mixing.Precise control over temperature, pressure, residence time, and stoichiometry.
Efficiency Can involve lengthy reaction times and complex work-up procedures.Often results in faster reactions, higher yields, and simplified purification.
Automation Difficult to fully automate; typically requires manual intervention between steps.Readily integrated with automated platforms for high-throughput screening and optimization.

Table 1: Comparison of Batch Synthesis and Flow Chemistry for the Production of Energetic Pyrazoles.

Application of Green Chemistry Principles in Synthetic and Derivatization Routes

The synthesis of highly nitrated compounds traditionally relies on processes that are often at odds with the principles of green chemistry. Future research must focus on developing synthetic and derivatization routes for this compound that are more sustainable and environmentally friendly. msu.edurjpn.org This involves a holistic approach that considers all aspects of a chemical process, from starting materials to waste generation. jddhs.com

The twelve principles of green chemistry provide a framework for this endeavor. msu.edunih.gov Key areas for application include:

Waste Prevention: Designing syntheses that minimize the formation of byproducts. rjpn.org

Atom Economy: Maximizing the incorporation of all reactant atoms into the final product. greenchemistry-toolkit.org

Less Hazardous Chemical Syntheses: Replacing hazardous reagents, such as strong mineral acids used in nitration, with safer alternatives. greenchemistry-toolkit.org

Safer Solvents and Auxiliaries: Reducing or eliminating the use of volatile organic solvents in favor of greener alternatives like water, ionic liquids, or solvent-free conditions. jddhs.com

Catalysis: Employing highly selective catalysts to reduce energy requirements and minimize waste, moving away from stoichiometric reagents. nih.gov

Design for Energy Efficiency: Utilizing methods like microwave or ultrasonic irradiation to reduce reaction times and energy consumption compared to conventional heating. nih.govresearchgate.net

Green Chemistry PrincipleApplication in this compound Synthesis
1. Prevention Optimize reaction conditions to minimize the formation of over-nitrated or isomeric byproducts.
2. Atom Economy Develop cycloaddition or condensation reactions that incorporate a majority of the atoms from starting materials.
3. Less Hazardous Synthesis Explore solid acid catalysts or milder nitrating systems to replace concentrated sulfuric and nitric acid mixtures.
4. Designing Safer Chemicals (Not directly applicable to synthesis, but to derivative design).
5. Safer Solvents Investigate synthesis in aqueous media, supercritical fluids, or ionic liquids to replace traditional organic solvents.
6. Energy Efficiency Employ microwave-assisted or ultrasound-promoted reactions to reduce energy consumption and reaction times. researchgate.net
7. Renewable Feedstocks Explore bio-based precursors for the pyrazole ring, derived from renewable resources.
8. Reduce Derivatives Design synthetic routes that avoid the use of protecting groups for the pyrazole N-H.
9. Catalysis Utilize heterogeneous catalysts that can be easily recovered and recycled, or biocatalysts for specific transformations.
10. Design for Degradation (More relevant to the final product's lifecycle than its synthesis).
11. Real-Time Analysis Implement in-situ spectroscopic monitoring to prevent excursions and byproduct formation.
12. Safer Chemistry Use flow chemistry to minimize the handling of explosive intermediates and final products. mdpi.com

Table 2: Application of the 12 Principles of Green Chemistry to the synthesis of this compound.

Advanced In-Situ Spectroscopy and Real-Time Reaction Monitoring

A deeper understanding of reaction mechanisms is essential for optimizing the synthesis of complex molecules like this compound. Advanced in-situ spectroscopic techniques allow chemists to monitor reactions in real-time, providing valuable data on reaction kinetics, the formation of intermediates, and the influence of various parameters. rsc.org

Techniques such as Process Analytical Technology (PAT), which includes methods like Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR), can be integrated directly into reaction vessels or flow reactors. This allows for the continuous collection of data without the need for sampling and offline analysis.

For the synthesis of nitropyrazoles, real-time monitoring can help to:

Elucidate complex reaction pathways, including the potential for autocatalysis or the formation of unexpected intermediates. rsc.org

Precisely control the extent of nitration, preventing the formation of undesired isomers or over-nitrated products.

Optimize reaction conditions (e.g., temperature, reagent addition rate) to maximize yield and purity.

Ensure reaction safety by detecting the buildup of unstable intermediates or the onset of exothermic events.

Transient flow methodology, where reactant concentrations are varied over time, combined with spectroscopic analysis, can be particularly powerful for building detailed microkinetic models of the reaction network. rsc.org

Machine Learning and Artificial Intelligence Applications in Pyrazole Chemistry Research

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical research, from the prediction of molecular properties to the design of novel synthetic routes. arxiv.org

Machine learning algorithms can be trained on large datasets of chemical reactions to build predictive models. researchgate.net For the synthesis of this compound and its derivatives, these models could predict reaction outcomes such as yield, selectivity, and the likelihood of side-product formation based on inputs like reactants, catalysts, solvents, and temperature. nih.govnih.gov

Quantitative Structure-Property Relationship (QSPR) models, for instance, can correlate molecular descriptors with physical properties, which is highly relevant for energetic materials. researchgate.net By identifying the key molecular features that influence properties like density or thermal stability, ML can guide the design of new pyrazole-based compounds with enhanced performance. researchgate.neteurasianjournals.com

ML/AI ApplicationDescriptionRelevance to Pyrazole Chemistry
Reaction Yield Prediction Algorithms (e.g., Random Forest, Neural Networks) are trained on reaction data to predict the yield of a specific transformation. researchgate.netOptimizing the conditions for the nitration and amidation steps in the synthesis of this compound.
Property Prediction (QSPR) Models correlate molecular structures with physical, chemical, or biological properties. researchgate.netnih.govPredicting the energetic properties (e.g., density, detonation velocity) of novel derivatives.
Catalyst Selection AI systems can suggest optimal catalysts for a desired reaction by analyzing vast databases of catalytic data.Identifying novel, more efficient, or greener catalysts for pyrazole ring formation or functionalization.
Solvent Recommendation Predictive models can recommend the best solvent system to maximize yield and minimize environmental impact.Finding green solvent alternatives for the synthesis and purification processes.

Table 3: Applications of Predictive Modeling in Pyrazole Chemistry Research.

These platforms leverage deep learning models trained on millions of published chemical reactions. atomfair.com They can identify plausible bond disconnections and suggest the corresponding synthetic reactions to build the molecule. This approach allows for an exhaustive exploration of synthetic possibilities that would be impossible for a human chemist to consider, potentially uncovering more efficient, economical, or innovative routes. atomfair.comarxiv.org For specialized fields like energetic materials, these tools can be constrained to prioritize pathways that avoid hazardous intermediates or use milder reaction conditions.

Exploration of New Reaction Spaces and Unconventional Catalytic Systems

Future advancements in the synthesis of this compound will likely come from moving beyond traditional synthetic methods and exploring novel reaction conditions and catalysts.

Unconventional Catalytic Systems: Research into catalyst-free reactions or the use of novel catalysts like nano-catalysts (e.g., nano-ZnO), metal-organic frameworks (MOFs), or bifunctional organocatalysts could lead to more efficient and selective syntheses of the pyrazole core. researchgate.netnih.govnih.gov These systems can offer advantages such as mild reaction conditions, high yields, and easy catalyst recovery.

Photoredox and Electrocatalysis: Visible-light photoredox catalysis enables the formation of highly substituted pyrazoles under very mild conditions, using light as a traceless reagent to drive the reaction. organic-chemistry.org Electrosynthesis offers another green alternative, using electricity to promote reactions, thereby reducing the need for chemical oxidants or reductants.

Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation or sonication can dramatically accelerate reaction rates, often leading to higher yields and purities in shorter timeframes compared to conventional heating. researchgate.net These techniques are particularly well-suited for high-throughput synthesis and library generation of pyrazole derivatives.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product, are highly efficient for building molecular complexity. mdpi.com Developing new MCRs to construct the functionalized pyrazole ring could significantly streamline the synthesis of this compound and its analogues, improving atom economy and reducing waste.

By embracing these emerging paradigms, the scientific community can develop more sophisticated, efficient, and sustainable methods for the synthesis and study of this compound, paving the way for future innovations in the field.

Conclusion

Summary of Key Research Avenues and Methodological Advancements

Research pertaining to 3,4-dinitro-1H-pyrazole-5-carboxamide has primarily focused on its pivotal role as a chemical intermediate in the synthesis of more complex, functionalized pyrazole (B372694) derivatives. A significant research avenue has been the exploration of its synthesis, notably through the ammonolysis of methyl 3,4-dinitropyrazole-5-carboxylate, a reaction that proceeds with high efficiency. molaid.com The principal application and a key area of investigation for this compound is its conversion via the Hofmann rearrangement to produce 5-amino-3,4-dinitropyrazole. molaid.com This transformation is crucial as it introduces an amino group onto the highly nitrated pyrazole ring, a common strategy for tuning the properties of energetic materials.

Methodological advancements in this context are associated with the robust characterization of nitropyrazole intermediates. Modern analytical techniques, including multinuclear Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and mass spectrometry, are essential for confirming the structure and purity of this compound. researchgate.netrsc.org Furthermore, progress in reaction optimization, focusing on improving yields and developing scalable, environmentally conscious synthetic protocols, represents a continuous methodological advancement in the broader field of energetic material precursors. d-nb.info

Significance of this compound in Fundamental Chemical Sciences

The significance of this compound in fundamental chemistry lies in its function as a versatile molecular scaffold. It serves as a critical building block for accessing 5-amino-3,4-dinitropyrazole, a compound of significant interest in materials science. molaid.com The dinitropyrazole framework is a classic example of an electron-deficient heterocyclic system, and the study of the reactivity of its carboxamide substituent provides valuable insights into reaction mechanisms under such conditions.

The compound is an important model for studying the influence of multiple strong electron-withdrawing nitro groups on the chemical properties of an adjacent functional group. The Hofmann rearrangement of this specific amide, for instance, offers a case study for understanding intramolecular rearrangements on a stable, yet reactive, energetic backbone. nih.gov Its synthesis and subsequent reactions contribute to the fundamental knowledge base required for the rational design of new high-energy density materials (HEDMs), where the strategic placement of functional groups like nitro and amino moieties is paramount for achieving desired performance and stability characteristics. nih.govenergetic-materials.org.cn

Outlook on Transformative Research Opportunities within the Field

The field has several transformative research opportunities centered on this compound. A primary avenue is the exploration of its reactivity beyond the established Hofmann rearrangement. Investigating alternative transformations of the carboxamide group—such as dehydration to the corresponding nitrile, reduction to a hydroxymethyl or methylamine (B109427) group, or condensation reactions—could unlock pathways to entirely new families of 3,4-dinitropyrazole derivatives with unique chemical and physical properties.

Furthermore, there is significant potential in computational and theoretical chemistry. Employing Density Functional Theory (DFT) and other advanced modeling techniques to predict the energetic properties, decomposition pathways, and spectral signatures of this compound and its hypothetical derivatives could accelerate the discovery of novel materials. researchgate.net Such theoretical studies can guide experimental efforts, prioritizing synthetic targets with the most promising characteristics.

Finally, exploring the coordination chemistry of this compound presents another exciting frontier. The pyrazole ring and the carboxamide group possess potential donor sites for coordination with metal ions. This could lead to the development of novel metal-organic frameworks (MOFs) or energetic coordination compounds, potentially exhibiting unique catalytic, energetic, or structural properties.

Data Tables

Table 1: Chemical Identity of this compound

Identifier Value
IUPAC Name This compound
CAS Number 351073-29-5 molaid.com
Molecular Formula C₄H₃N₅O₅ molaid.com

| Molecular Weight | 201.098 g/mol molaid.com |

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
5-amino-3,4-dinitropyrazole

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-dinitro-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via nitration of precursor pyrazole-carboxamide derivatives. Key steps include:

  • Precursor preparation : Start with 5-aminopyrazole-4-carboxamide derivatives (e.g., via condensation of hydrazines with β-ketoesters) .
  • Nitration : Use mixed nitric-sulfuric acid systems under controlled temperatures (0–5°C) to avoid over-nitration. Monitor reaction progress via TLC or HPLC .
  • Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity.
  • Critical Parameters :
ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents decomposition
Nitration time2–4 hrsMaximizes nitro-group incorporation
Solvent ratio (EtOH:H₂O)3:1Enhances crystal formation

Q. How can spectroscopic techniques (NMR, IR, XRD) resolve structural ambiguities in nitro-substituted pyrazole derivatives?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign signals using 2D-COSY and HSQC to differentiate between nitro (δ 8.5–9.0 ppm for aromatic protons) and carboxamide (δ 6.5–7.5 ppm) groups. Nitro groups induce deshielding in adjacent protons .
  • IR : Confirm nitro (1520–1350 cm⁻¹ asymmetric/symmetric stretching) and carboxamide (1650–1680 cm⁻¹ C=O stretch) functional groups .
  • XRD : Resolve tautomeric forms (e.g., 1H-pyrazole vs. 2H-pyrazole) by analyzing bond lengths and angles. For example, N–N bond lengths >1.35 Å indicate 1H tautomers .

Q. What stability challenges arise during storage of nitro-pyrazole derivatives, and how can they be mitigated?

  • Methodological Answer :

  • Degradation Pathways : Nitro groups are sensitive to light and moisture, leading to partial reduction or hydrolysis.
  • Stabilization Strategies :
  • Store under inert gas (argon) at –20°C in amber vials.
  • Add desiccants (e.g., silica gel) to minimize hydrolytic decomposition .
  • Stability Monitoring :
ConditionDegradation (%/month)
RT, light15–20%
–20°C, dark<2%

Advanced Research Questions

Q. How do substituent effects at the pyrazole 3- and 4-positions influence biological activity in carboxamide derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal:

  • Nitro groups : Enhance electron-withdrawing effects, improving binding to enzymes like COX-2 or kinases.
  • Carboxamide : Hydrogen-bonding with active-site residues (e.g., in kinase inhibitors) .
  • Case Study : Derivatives with 3-nitro-4-methyl substitutions show 10× higher IC₅₀ against EGFR kinase compared to unsubstituted analogs .
  • SAR Table :
Substituent (Position)Biological Activity (IC₅₀, μM)
3-NO₂, 4-NO₂0.45 ± 0.02 (EGFR)
3-NO₂, 4-CH₃0.89 ± 0.05
3-H, 4-NO₂2.1 ± 0.3

Q. What computational methods are effective for predicting the reactivity of nitro-pyrazole intermediates in multi-step syntheses?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states for nitration using B3LYP/6-31G(d) basis sets. Predict regioselectivity by comparing activation energies for 3- vs. 4-nitration .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. EtOH) on reaction pathways. Polar solvents stabilize nitro-group intermediates .
  • Validation : Cross-check computational results with experimental kinetic data (e.g., Arrhenius plots) .

Q. How can researchers reconcile contradictory data on the tautomeric stability of this compound across different solvents?

  • Methodological Answer :

  • Contradiction Source : Tautomeric equilibrium (1H vs. 2H forms) shifts with solvent polarity. Polar aprotic solvents (DMSO) favor 1H tautomers, while protic solvents (MeOH) stabilize 2H forms via H-bonding .
  • Resolution Strategy :

Use <sup>15</sup>N NMR to track tautomer populations.

Correlate solvent dielectric constants with tautomeric ratios.

SolventDielectric Constant (ε)1H Tautomer (%)
DMSO46.792
MeOH32.768
CHCl₃4.855
  • Recommendation : Standardize solvent conditions in comparative studies .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activities for structurally similar 3,4-dinitro-pyrazole derivatives?

  • Methodological Answer : Discrepancies arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times.
  • Impurity Profiles : Uncharacterized byproducts (e.g., partial reduction of nitro groups) may act as inhibitors .
  • Mitigation :
  • Validate purity via LC-MS before bioassays.
  • Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.